Lenalidomide-4-aminomethyl hydrochloride
Description
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Propriétés
IUPAC Name |
3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19;/h1-3,11H,4-7,15H2,(H,16,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMCDUUDATPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lenalidomide-4-aminomethyl hydrochloride mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily centered on the targeted degradation of specific proteins through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This targeted protein degradation, coupled with its immunomodulatory and anti-angiogenic properties, results in a potent anti-tumor response. This guide provides an in-depth exploration of lenalidomide's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Lenalidomide's primary mechanism of action involves its function as a "molecular glue" that reprograms the CRL4-CRBN E3 ubiquitin ligase complex.
1.1. Binding to Cereblon (CRBN): Lenalidomide directly binds to Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event occurs within a specific hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.
1.2. Neosubstrate Recruitment: The binding of lenalidomide to CRBN allosterically alters the substrate-binding surface of the E3 ligase complex. This conformational change induces the recruitment of specific proteins, termed "neosubstrates," that are not normally targeted by the CRL4-CRBN complex.
1.3. Ubiquitination and Proteasomal Degradation: Once recruited, these neosubstrates are polyubiquitinated by the E3 ligase complex. This polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.
1.4. Key Neosubstrates and Therapeutic Consequences:
-
Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma cells, lenalidomide induces the degradation of these two lymphoid transcription factors. IKZF1 and IKZF3 are crucial for the survival and proliferation of myeloma cells. Their degradation leads to the downregulation of key oncogenic pathways, including c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis of the malignant plasma cells.
-
Casein Kinase 1α (CK1α): In myelodysplastic syndromes (MDS) with a deletion of chromosome 5q (del(5q)), lenalidomide selectively targets CK1α for degradation. Cells in del(5q) MDS are haploinsufficient for the CSNK1A1 gene, which encodes CK1α. The further reduction of CK1α levels by lenalidomide proves to be selectively toxic to these malignant cells.
Quantitative Data
The following tables summarize key quantitative parameters related to lenalidomide's activity.
Table 1: Binding Affinity and Degradation Potency
| Parameter | Target/Substrate | Value | Cell Line/System | Reference |
| IC50 | Cereblon Binding | 268.6 nM | Human Cereblon/DDB1 complex | |
| IC50 | Cereblon Binding | ~1.5 µM | TR-FRET binding assay | |
| IC50 | Cereblon Binding | ~2 µM | U266 myeloma cell extract | |
| IC50 | Growth Inhibition | 0.15 - 7 µM | Human Myeloma Cell Lines (HMCLs) |
Table 2: Anti-Angiogenic and Immunomodulatory Activity
| Parameter | Effect | Value/Observation | Model System | Reference |
| Effective Concentration | Anti-angiogenic effect in vivo | 1.75 µmol/L | Interstitial fluid of treated patients | |
| Cytokine Modulation | Inhibition of pro-inflammatory cytokines | TNF-α, IL-1, IL-6, IL-12 | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| Cytokine Modulation | Upregulation of anti-inflammatory cytokine | IL-10 | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| T-Cell Co-stimulation | Increased production | IL-2, IFN-γ | T-cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of lenalidomide.
3.1. Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding of lenalidomide to the CRBN protein.
-
Principle: A fluorescently labeled ligand (e.g., a thalidomide derivative) that binds to CRBN is used. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled lenalidomide will compete with the fluorescent ligand for binding to CRBN, causing a decrease in fluorescence polarization in a dose-dependent manner.
-
Materials:
-
Purified recombinant human Cereblon/DDB1 complex.
-
Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Lenalidomide and other test compounds.
-
Black, low-volume 384-
-
The Role of Lenalidomide-4-aminomethyl Hydrochloride in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide delves into the critical role of Lenalidomide-4-aminomethyl hydrochloride as a key building block in the design and synthesis of PROTACs. By acting as a potent E3 ubiquitin ligase ligand for Cereblon (CRBN), this molecule facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for the synthesis and evaluation of corresponding PROTACs, and a summary of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the underlying principles.
Introduction to PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase and its subsequent degradation by the 26S proteasome. This "event-driven" mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple target protein molecules.
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation in eukaryotic cells. It involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and the transfer of ubiquitin to the target protein, marking it for degradation.
Lenalidomide (B1683929) and its Derivatives as E3 Ligase Ligands
Lenalidomide is an immunomodulatory drug that functions as a molecular glue, binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3.
In the context of PROTACs, lenalidomide and its derivatives are widely used as the E3 ligase-recruiting moiety. Their well-characterized interaction with CRBN provides a reliable anchor to engage the UPS for targeted protein degradation.
The Specific Role of this compound
This compound is a derivative of lenalidomide specifically designed for the synthesis of PROTACs. The 4-aminomethyl group serves as a convenient attachment point for the chemical linker, allowing for the straightforward conjugation of a POI-binding ligand. The hydrochloride salt form enhances the compound's solubility and stability.
The core function of this compound within a PROTAC is to bind to CRBN, thereby bringing the entire PROTAC-POI complex into proximity with the CRL4^CRBN^ E3 ligase machinery. This induced proximity is the crucial first step in the catalytic cycle of PROTAC-mediated protein degradation.
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action for a PROTAC utilizing this compound can be dissected into the following key steps:
-
Binary Complex Formation: The PROTAC molecule can independently bind to both the target protein (POI) and the CRBN E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The crucial step involves the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the CRBN E3 ligase. The stability and conformation of this complex are critical for efficient ubiquitination.
-
Ubiquitination: Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. This
An In-depth Technical Guide to Lenalidomide-4-aminomethyl hydrochloride as a Cereblon (CRBN) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a cornerstone of therapy for multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[2][3] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5]
Lenalidomide-4-aminomethyl hydrochloride is a derivative of lenalidomide that incorporates a reactive aminomethyl group, making it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. In this context, this compound serves as the CRBN-recruiting ligand. This guide provides a comprehensive technical overview of this compound as a CRBN ligand, including its mechanism of action, quantitative binding data for the parent compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Chemical Properties
| Property | Value |
| Chemical Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride |
| CAS Number | 444289-05-8 |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ |
| Molecular Weight | 309.75 g/mol |
Mechanism of Action
This compound functions as a "molecular glue" by binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[2] This binding event induces a conformational change in CRBN, creating a novel binding surface that is recognized by neosubstrates such as IKZF1 and IKZF3.[1][8] The CRL4-CRBN complex then polyubiquitinates these captured neosubstrates, marking them for degradation by the 26S proteasome.[9] The degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells, leads to the anti-cancer effects of lenalidomide.[1][4]
Caption: this compound binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates.
Quantitative Data
While specific binding affinity data for this compound is not widely published, the binding of its parent compound, lenalidomide, to CRBN has been characterized by various biophysical methods. These values provide a crucial benchmark for researchers.
| Compound | Assay Type | Protein Construct | Binding Affinity | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | Kd: 0.64 µM | [10] |
| Lenalidomide | Fluorescence-based thermal shift assay | Recombinant human CRBN-DDB1 complex | IC50: ~3 µM | [11] |
| Lenalidomide | Competitive Binding Assay | Endogenous CRBN in U266 cell extracts | IC50: ~2 µM | [11][12] |
| Lenalidomide | TR-FRET assay | IC50: 2.694 µM | [2] |
Experimental Protocols
CRBN Binding Affinity Determination by Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled CRBN ligand.
Caption: Workflow for determining CRBN binding affinity using a fluorescence polarization competition assay.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide)
-
This compound
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the CRBN/DDB1 complex to the desired final concentration (e.g., 100 nM) in Assay Buffer.
-
Dilute the fluorescent tracer to the desired final concentration (e.g., 8 nM) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted fluorescent tracer to all wells.
-
Initiate the reaction by adding 10 µL of the diluted CRBN/DDB1 complex to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition of tracer binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assessment by NanoBRET™ Assay
This protocol outlines a method to measure the engagement of this compound with CRBN in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells stably expressing NanoLuc®-CRBN
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
BODIPY™-lenalidomide tracer
-
Nano-Glo® Live Cell Substrate
-
This compound
-
White, opaque 96-well cell culture plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding:
-
Seed HEK293-NanoLuc®-CRBN cells into a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
-
-
Tracer and Substrate Addition:
-
Prepare a working solution of the BODIPY™-lenalidomide tracer and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add this solution to all wells.
-
-
Measurement:
-
Incubate the plate for 15-20 minutes at room temperature.
-
Measure the luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.
-
Neosubstrate Degradation Analysis by Western Blot
This protocol describes the detection of IKZF1 degradation in response to treatment with this compound using Western blotting.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed MM.1S cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., lenalidomide).
-
-
Cell Lysis:
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the IKZF1 signal to the GAPDH signal to determine the extent of degradation.
-
Signaling Pathway
The binding of this compound to CRBN triggers a signaling cascade that culminates in the degradation of IKZF1 and IKZF3. This leads to downstream effects, including the downregulation of MYC and IRF4, which are critical for myeloma cell survival, and the upregulation of IL-2 in T-cells, contributing to the immunomodulatory effects of the drug.[5][13]
Caption: Downstream signaling cascade initiated by the interaction of this compound with CRBN.
Conclusion
This compound is a critical tool for the development of CRBN-based PROTACs and other targeted protein degradation strategies. Its ability to effectively recruit the CRL4-CRBN E3 ligase complex to neosubstrates provides a powerful mechanism for the selective elimination of disease-causing proteins. This guide has provided a detailed overview of its mechanism of action, relevant quantitative data for its parent compound, comprehensive experimental protocols for its characterization, and visual representations of the key biological processes. A thorough understanding of these technical aspects is essential for researchers and drug developers seeking to leverage the therapeutic potential of CRBN-mediated protein degradation.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labs.dana-farber.org [labs.dana-farber.org]
The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides an in-depth technical overview of a prominent class of these molecules: Lenalidomide-based PROTACs. By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, these PROTACs have demonstrated remarkable efficacy in degrading a wide array of high-value therapeutic targets.
This whitepaper will delve into the core principles of Lenalidomide-based PROTACs, from their rational design and synthesis to their comprehensive preclinical evaluation. We will explore the intricate signaling pathways modulated by these degraders, present a compilation of quantitative data for key compounds, and provide detailed experimental protocols for their characterization.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide (B1683929) and its analogs, initially recognized for their immunomodulatory properties, have been repurposed as potent E3 ligase ligands for PROTACs.[1][2] The mechanism of action of a Lenalidomide-based PROTAC is a catalytic cycle that culminates in the degradation of a specific protein of interest (POI).
-
Ternary Complex Formation: The PROTAC, consisting of a ligand for the POI and a Lenalidomide moiety, connected by a flexible linker, simultaneously binds to the POI and the CRBN E3 ubiquitin ligase. This forms a key ternary complex (POI-PROTAC-CRBN).[3][4] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex (CRL4^CRBN).[4] This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides.
-
Catalytic Cycle: The PROTAC is not consumed in this process and is released after the ubiquitination of the POI, allowing it to engage in further rounds of degradation, a key advantage over traditional inhibitors.
Data Presentation: Quantitative Analysis of Lenalidomide-Based PROTACs
The efficacy of PROTACs is quantified by several key parameters, including their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of representative Lenalidomide-based PROTACs against various therapeutic targets.
Table 1: Lenalidomide-Based PROTACs Targeting BRD4
| PROTAC ID | Target Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 4 | QCA-276 | Not Specified | MV-4-11 | <0.01 | >90 | [5] |
| PROTAC 5 | ABBV-075 | Not Specified | BxPC3 | <165 | >90 | [5] |
| Compound 21 | Dihydroquinazolinone | Not Specified | THP-1 | - | >90 | [6] |
| dBET1 | JQ1 | PEG | 22Rv1 | ~100 | >90 | [7] |
Table 2: Lenalidomide-Based PROTACs Targeting BTK
| PROTAC ID | Target Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Pomalidomide-derived | 8-atom | Namalwa | ~9 | >99 | [8] |
| MT-809 | Pomalidomide-derived | 12-atom | Namalwa | ~12 | >99 | [2] |
Table 3: Lenalidomide-Based PROTACs Targeting EGFR
| PROTAC ID | Target Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16c | Osimertinib (B560133) | PEG | PC9 | - | >90 | [9] |
| Compound 15 | Erlotinib derivative | Not Specified | A549 | 43.4 | 86 | [10] |
| Compound 16 | Erlotinib derivative | Not Specified | A549 | 32.9 | 96 | [10] |
Table 4: Lenalidomide-Based PROTACs Targeting Other Kinases
| PROTAC ID | Target Protein | Target Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DD-04-015 | BTK | RN486 | MOLM-14 | ~100 | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Lenalidomide-Based PROTACs
The synthesis of Lenalidomide-based PROTACs typically involves the conjugation of a POI ligand, a linker, and a Lenalidomide moiety. Two common strategies are chemoselective alkylation and copper-catalyzed azide-alkyne cycloaddition (click chemistry).
A. Chemoselective Alkylation:
This method involves the reaction of the 4-amino group of Lenalidomide with an alkyl halide-functionalized linker.[11]
-
Materials: Lenalidomide, an appropriate alkyl halide-terminated linker, N,N-Diisopropylethylamine (DIPEA), and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Procedure: a. Dissolve Lenalidomide in DMF. b. Add DIPEA to the solution to act as a base. c. Add the alkyl halide-terminated linker to the reaction mixture. d. Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by LC-MS. e. Upon completion, cool the reaction mixture and purify the product by reverse-phase HPLC. f. The resulting Lenalidomide-linker conjugate can then be coupled to the POI ligand using standard amide bond formation or other suitable chemistries.
B. Click Chemistry:
This approach utilizes the highly efficient and specific reaction between an azide (B81097) and an alkyne.[12]
-
Materials: Lenalidomide-alkyne or Lenalidomide-azide, POI ligand-azide or POI ligand-alkyne, copper(II) sulfate (B86663), sodium ascorbate (B8700270), and a solvent system such as a mixture of tert-butanol (B103910) and water.
-
Procedure: a. Dissolve the Lenalidomide-alkyne/azide and the POI ligand-azide/alkyne in the solvent system. b. Add copper(II) sulfate and sodium ascorbate to catalyze the reaction. c. Stir the reaction mixture at room temperature and monitor its progress by LC-MS. d. Upon completion, purify the PROTAC product by reverse-phase HPLC.
Protocol 2: Western Blot Analysis for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the level of the target protein upon PROTAC treatment.
-
Cell Culture and Treatment: a. Seed the desired cell line in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Determination of DC50 and Dmax
-
Procedure: a. Perform a Western blot analysis as described in Protocol 2, using a range of PROTAC concentrations. b. Quantify the band intensities for the POI and the loading control for each concentration. c. Calculate the percentage of remaining POI at each concentration relative to the vehicle control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. e. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[10]
Protocol 4: In Vivo Xenograft Model Evaluation
-
Animal Model: a. Use immunodeficient mice (e.g., nude or SCID mice). b. Subcutaneously implant cancer cells that express the target protein. c. Allow the tumors to grow to a palpable size.
-
PROTAC Administration: a. Randomize the mice into treatment and control groups. b. Administer the PROTAC via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. c. Administer a vehicle control to the control group.
-
Efficacy Assessment: a. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: a. Analyze the excised tumors by Western blotting or immunohistochemistry to confirm the degradation of the target protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes POI [label="Protein of Interest (POI)", fillcolor="#FBBC05", fontcolor="#202124"]; PROTAC [label="Lenalidomide-PROTAC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRBN [label="CRBN E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(POI-PROTAC-CRBN)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"]; PolyUbPOI [label="Poly-ubiquitinated POI", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges POI -> TernaryComplex [label="Binding"]; PROTAC -> TernaryComplex [label="Binding"]; CRBN -> TernaryComplex [label="Binding"]; TernaryComplex -> PolyUbPOI [label="Ubiquitination"]; Ub -> TernaryComplex [style=dashed]; PolyUbPOI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; TernaryComplex -> PROTAC [label="Release", style=dashed, dir=back]; } END_OF_CODE Caption: Mechanism of action of a Lenalidomide-based PROTAC.
// Nodes TargetValidation [label="Target Identification\n& Validation", fillcolor="#F1F3F4", fontcolor="#202124"]; LigandDiscovery [label="POI Ligand & E3 Ligase\nLigand Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTACSynthesis [label="PROTAC Design\n& Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitroScreening [label="In Vitro Screening\n(Degradation, DC50, Dmax)", fillcolor="#FBBC05", fontcolor="#202124"]; TernaryComplex [label="Ternary Complex\nFormation Assays", fillcolor="#FBBC05", fontcolor="#202124"]; CellularActivity [label="Cellular Activity Assays\n(Viability, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; LeadOptimization [label="Lead Optimization\n(SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivoStudies [label="In Vivo Evaluation\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ClinicalCandidate [label="Clinical Candidate\nSelection", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TargetValidation -> LigandDiscovery; LigandDiscovery -> PROTACSynthesis; PROTACSynthesis -> InVitroScreening; InVitroScreening -> TernaryComplex [style=dashed]; InVitroScreening -> CellularActivity; CellularActivity -> LeadOptimization; TernaryComplex -> LeadOptimization [style=dashed]; LeadOptimization -> PROTACSynthesis [label="Iterative\nDesign", style=dashed]; LeadOptimization -> InVivoStudies; InVivoStudies -> ClinicalCandidate; } END_OF_CODE Caption: General workflow for the discovery and development of PROTACs.
// Nodes BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="Lenalidomide-BRD4 PROTAC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="BRD4 Degradation", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTEFb [label="P-TEFb", fillcolor="#F1F3F4", fontcolor="#202124"]; RNAPII [label="RNA Polymerase II", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Elongation", fillcolor="#FBBC05", fontcolor="#202124"]; cMyc [label="c-Myc Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PROTAC -> BRD4 [label="Binds", dir=none]; BRD4 -> Degradation [label="Leads to", color="#EA4335"]; BRD4 -> PTEFb [label="Activates"]; PTEFb -> RNAPII [label="Phosphorylates"]; RNAPII -> Transcription; Transcription -> cMyc; cMyc -> CellProliferation; Degradation -> cMyc [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Degradation -> CellProliferation [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } END_OF_CODE Caption: BRD4 signaling pathway and its inhibition by a PROTAC.
// Nodes BCR [label="B-Cell Receptor (BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="Lenalidomide-BTK PROTAC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="BTK Degradation", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PLCG2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurvival [label="B-Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BCR -> BTK [label="Activates"]; PROTAC -> BTK [label="Binds", dir=none]; BTK -> Degradation [label="Leads to", color="#EA4335"]; BTK -> PLCG2 [label="Activates"]; PLCG2 -> NFkB; BTK -> PI3K_AKT [label="Activates"]; NFkB -> CellSurvival; PI3K_AKT -> CellSurvival; Degradation -> CellSurvival [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } END_OF_CODE Caption: BTK signaling pathway and its inhibition by a PROTAC.
Conclusion
Lenalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the well-characterized interaction between Lenalidomide and the CRBN E3 ligase, researchers can effectively target and eliminate a wide range of disease-relevant proteins. The catalytic nature of PROTACs offers significant advantages over traditional inhibitors, including the potential for improved efficacy at lower doses and the ability to target proteins previously considered "undruggable." As our understanding of the intricacies of ternary complex formation and the principles of rational PROTAC design continues to grow, we can expect the development of even more potent and selective Lenalidomide-based degraders, paving the way for novel therapeutic strategies against a host of challenging diseases.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. scispace.com [scispace.com]
- 9. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide-4-aminomethyl Hydrochloride: An In-depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate proteins of interest. A key component in many successful PROTACs is the E3 ligase ligand, which serves to recruit the cellular machinery responsible for protein ubiquitination and subsequent degradation.
Lenalidomide (B1683929), an immunomodulatory drug, functions as a molecular glue to induce the degradation of specific neosubstrates by the CRL4^CRBN^ E3 ubiquitin ligase.[1][2][3][4] This activity has made its derivatives valuable components in the design of PROTACs. Lenalidomide-4-aminomethyl hydrochloride is a derivative of lenalidomide commonly used as a Cereblon (CRBN) ligand in the synthesis of PROTACs.[5][6][7] The 4-aminomethyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein.[1] This guide provides a comprehensive technical overview of this compound, its mechanism of action in TPD, and detailed experimental protocols for its application in the development of novel protein degraders.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | [8] |
| CAS Number | 444289-05-8 | [8][9] |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ | [8] |
| Molecular Weight | 309.75 g/mol | [8] |
| Physical Form | Solid | [8] |
| Purity | Typically >97% | [8] |
| Storage Temperature | Inert atmosphere, room temperature | [8] |
| Solubility | Soluble in DMSO | [10][11] |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The PROTAC molecule, comprising the Lenalidomide derivative, a linker, and a target-specific ligand, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase.[5][12][13] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][14]
The following diagram illustrates the signaling pathway of CRBN-mediated protein degradation induced by a PROTAC utilizing this compound.
Caption: CRBN-mediated targeted protein degradation pathway.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table summarizes representative data for PROTACs utilizing lenalidomide derivatives. While not always specific to the 4-aminomethyl hydrochloride salt, this data provides a valuable reference for expected performance.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Le-P | BET Proteins | MM1.S | Not specified | Not specified | |
| F-P | BET Proteins | MM1.S | Not specified | Not specified | |
| Cl-P | BET Proteins | MM1.S | Not specified | Not specified | |
| F₃C-P | BET Proteins | MM1.S | Not specified | Not specified | |
| Compound 7 | HDAC1 | HCT116 | 910 ± 20 | >50 | [2] |
| Compound 7 | HDAC3 | HCT116 | 640 ± 30 | >50 | [2] |
| Compound 9 | HDAC1 | HCT116 | 550 ± 180 | >50 | [2] |
| Compound 9 | HDAC3 | HCT116 | 530 ± 130 | >50 | [2] |
| Compound 22 | HDAC3 | HCT116 | 440 ± 30 | 77 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PROTACs utilizing this compound.
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating this compound to a target protein ligand via a linker.
Materials:
-
This compound
-
Linker with a reactive group (e.g., carboxylic acid, maleimide)
-
Target protein ligand with a compatible reactive group
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the linker and the target protein ligand in anhydrous DMF.
-
Add coupling reagents (e.g., 1.2 equivalents of HATU and HOBt) and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride and act as a base.
-
Add the activated linker-ligand solution to the Lenalidomide-4-aminomethyl solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the DMSO control.
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the formation of the ternary complex in a solution-based format.
Materials:
-
Purified recombinant target protein (e.g., His-tagged)
-
Purified recombinant CRBN/DDB1 complex (e.g., GST-tagged)
-
PROTAC synthesized with this compound
-
Terbium-conjugated anti-His antibody
-
Fluorescein-conjugated anti-GST antibody
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the purified target protein, and the CRBN/DDB1 complex.
-
Add varying concentrations of the PROTAC.
-
Add the Terbium-conjugated anti-His antibody and the Fluorescein-conjugated anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
FRET Measurement: Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~520 nm for fluorescein (B123965) and ~620 nm for terbium).
-
Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 620 nm). An increase in the ratio indicates ternary complex formation. Plot the TR-FRET ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.
AlphaScreen Assay for Protein Degradation
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology can be adapted to measure the loss of a target protein in cell lysates.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
Lysis buffer
-
AlphaLISA acceptor beads conjugated to an antibody against the target protein
-
Streptavidin-coated donor beads
-
Biotinylated antibody against a different epitope on the target protein
-
Assay buffer
-
Microplate reader capable of AlphaScreen measurements
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC as described for Western blotting and prepare cell lysates.
-
Assay Setup: In a microplate, add the cell lysate, the acceptor beads, and the biotinylated antibody.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Donor Bead Addition: Add the streptavidin-coated donor beads.
-
Final Incubation: Incubate for a specified time (e.g., 30-60 minutes) in the dark.
-
Measurement: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: A decrease in the AlphaScreen signal corresponds to a decrease in the target protein level. Plot the signal against the PROTAC concentration to determine the DC₅₀.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the evaluation of a PROTAC's efficacy.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
This compound is a critical building block in the development of PROTACs that recruit the CRBN E3 ligase. Its chemical tractability and well-understood mechanism of action make it an invaluable tool for researchers in the field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, mechanism, and detailed experimental protocols to facilitate its effective use in the design and evaluation of novel protein degraders. As the field of TPD continues to expand, the principles and methodologies outlined herein will serve as a valuable resource for scientists and drug developers seeking to harness the therapeutic potential of this exciting technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chempartner.com [chempartner.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|T40547|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Ternary Complex Formation [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Lenalidomide-4-aminomethyl hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Lenalidomide-4-aminomethyl hydrochloride, a derivative often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited publicly available data for this specific salt form, this guide supplements the available information with extensive data on the parent compound, Lenalidomide. Furthermore, it outlines detailed experimental protocols for the thorough physicochemical characterization of active pharmaceutical ingredients (APIs) like this compound.
Chemical Identity
This compound is a derivative of Lenalidomide, featuring an aminomethyl group at the 4-position of the isoindolinone ring, and is supplied as a hydrochloride salt. This modification is primarily intended to provide a reactive handle for conjugation to other molecules, for instance, in the synthesis of PROTACs where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
| Identifier | Value | Source |
| IUPAC Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | |
| CAS Number | 444289-05-8 | |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ | |
| Molecular Weight | 309.75 g/mol | |
| Physical Form | Solid |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively documented in peer-reviewed literature. The following tables summarize the available information for this derivative and the well-characterized parent compound, Lenalidomide. The hydrochloride salt form is expected to influence properties such as solubility and melting point compared to the free base.
This compound
| Property | Value | Remarks | Source |
| Storage Stability | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | In sealed storage, away from moisture. | [1][2] |
Lenalidomide (Parent Compound)
The following data pertains to Lenalidomide free base or its specified forms and serves as a reference.
Table 2.1: Solubility of Lenalidomide
| Solvent/Medium | Solubility | Temperature | Source |
| DMSO | approx. 16 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | approx. 16 mg/mL | Not Specified | |
| 1:1 DMF:PBS (pH 7.2) | approx. 0.5 mg/mL | Not Specified | |
| Water | < 1.5 mg/mL | Not Specified | |
| 0.1N HCl (pH 1.2) | 18 mg/mL | Not Specified | |
| Less acidic buffers | 0.4 - 0.5 mg/mL | Not Specified | [3] |
| Phosphate buffer (pH 6.8) | Cocrystals show solubility up to 0.7 mg/mL | 37°C |
Table 2.2: pKa and Melting Point of Lenalidomide
| Property | Value | Remarks | Source |
| pKa (Strongest Acidic) | 11.61 | Predicted | |
| pKa (Strongest Basic) | 2.31 | Predicted | |
| Melting Point | 265-270°C | Off-white to pale-yellow solid. |
Table 2.3: Stability of Lenalidomide
| Condition | Stability | Source |
| Hot Water (55°C) | Stable for 24 hours in suspension. | [4] |
| Human Plasma | Stable under various storage conditions. | |
| Forced Degradation | Susceptible to degradation under acidic, basic, oxidative, and photolytic stress. |
Mechanism of Action and Signaling Pathway
Lenalidomide and its derivatives, including this compound, exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation leads to downstream effects including apoptosis of malignant cells and immunomodulatory activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
E3 Ubiquitin Ligase Recruitment with Lenalidomide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) and its derivatives, including pomalidomide (B1683931) and the newer generation CELMoDs (Cereblon E3 Ligase Modulators) like iberdomide (B608038) and mezigdomide, represent a powerful class of therapeutics that function as "molecular glues." These small molecules modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, redirecting its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[1][2][3] This mechanism is central to their potent anti-neoplastic and immunomodulatory effects, particularly in the treatment of multiple myeloma and other hematological malignancies.[2][4]
This technical guide provides a comprehensive overview of the recruitment of the E3 ubiquitin ligase by Lenalidomide and its derivatives. It includes a detailed examination of the mechanism of action, quantitative data on drug-protein interactions and degradation efficacy, and detailed protocols for key experimental procedures.
Core Mechanism of Action
Lenalidomide and its analogs exert their therapeutic effects by binding to Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] This complex, also comprising Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or RBX1), is a key component of the ubiquitin-proteasome system.[6]
The binding of a Lenalidomide derivative to CRBN induces a conformational change in the substrate-binding pocket, creating a novel interface for the recruitment of proteins that are not endogenous substrates of the ligase.[7][8] This ternary complex formation (CRBN-drug-neosubstrate) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6]
Key neosubstrates for the anti-myeloma and immunomodulatory effects of Lenalidomide and its derivatives are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][9][10] The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of critical survival factors like IRF4 and c-Myc, ultimately inducing apoptosis.[11] In T-cells, the degradation of these transcription factors derepresses the transcription of Interleukin-2 (IL-2), contributing to the immunomodulatory activity of these drugs.[9][12]
Quantitative Data: Lenalidomide Derivatives
The following tables summarize key quantitative data for Lenalidomide and several of its derivatives, providing a comparative view of their binding affinities to CRBN and their efficacy in degrading the neosubstrate IKZF1.
Table 1: Binding Affinities of Lenalidomide Derivatives to Cereblon (CRBN)
| Compound | Assay Type | System | Binding Affinity (Kd, Ki, or IC50 in nM) | Reference |
| Thalidomide (B1683933) | Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | ~250 (Ki) | [1] |
| Lenalidomide | Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | ~178 (Ki) | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | 640 ± 240 (KD) | [13] |
| Pomalidomide | Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | ~157 (Ki) | [1] |
| Pomalidomide | Surface Plasmon Resonance | Recombinant His-tagged CRBN | 264 ± 18 (Kd) | [11] |
| Iberdomide (CC-220) | Not Specified | Not Specified | ~150 (IC50) | [14] |
| Mezigdomide (CC-92480) | Not Specified | Not Specified | ~30 (IC50) | [7] |
Table 2: Degradation Efficacy of IKZF1 by Lenalidomide Derivatives
| Compound | Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [11] |
| PS-RC-1 (BTK degrader) | Not Specified | IKZF3 | 44 | Not Specified | [15] |
| PS-RC-1 (BTK degrader) | Not Specified | IKZF1 | 802 | Not Specified | [15] |
| MGD-28 | Not Specified | IKZF1 | 3.8 | 94.1 | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) for CRBN Interaction
This protocol is designed to confirm the interaction between CRBN and its binding partners (e.g., neosubstrates) in the presence of Lenalidomide derivatives.
Materials:
-
Cells expressing target proteins (e.g., OCI-MY5/CRBN-His cells)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.05% Tween-20, supplemented with protease and phosphatase inhibitors.
-
Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
Elution Buffer: SDS-PAGE sample buffer.
-
Lenalidomide derivative of interest.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with the Lenalidomide derivative or vehicle control for the desired time (e.g., 48 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer (1 mL per 1 x 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against CRBN and the suspected interacting protein (e.g., IKZF1).
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex in the presence of a Lenalidomide derivative.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant ubiquitin
-
Recombinant neosubstrate (e.g., IKZF1)
-
ATP
-
Ubiquitination Reaction Buffer: 50 mM HEPES pH 8.0, 50 mM NaCl, 10 mM TCEP.
-
Lenalidomide derivative of interest.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components in the specified order:
-
Ubiquitination Reaction Buffer
-
Ubiquitin
-
Mg-ATP solution
-
Recombinant neosubstrate
-
Recombinant E1 enzyme
-
Recombinant E2 enzyme
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Lenalidomide derivative or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific to the neosubstrate to detect higher molecular weight ubiquitinated species.
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a Lenalidomide derivative.
Materials:
-
Cell line of interest (e.g., MM.1S)
-
Lenalidomide derivative of interest
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against the target protein (e.g., IKZF1) and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with a concentration range of the Lenalidomide derivative for a specified time course.
-
Cell Lysis: Harvest and lyse the cells as described in the Co-IP protocol.
-
Protein Quantification: Determine and normalize the protein concentration for all samples.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Lenalidomide derivatives bind to CRBN, recruiting neosubstrates for ubiquitination and proteasomal degradation.
Caption: Workflow for Co-Immunoprecipitation of the CRBN complex.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Binding Affinity of Lenalidomide-4-aminomethyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-4-aminomethyl hydrochloride is a derivative of lenalidomide (B1683929), a potent immunomodulatory agent with significant therapeutic applications in hematological malignancies.[1][2][3] This derivative is primarily utilized as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7][8] PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase to induce the ubiquitination and subsequent degradation of the target protein.[4][5] this compound serves as the CRBN-recruiting moiety, connected via a linker to a ligand that binds to the protein of interest.[4][5]
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
Lenalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][9][10] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates"—proteins not typically targeted by this complex.[10] Key neosubstrates in the context of multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][9][10] The subsequent ubiquitination and proteasomal degradation of these transcription factors are critical for the anti-myeloma effects of lenalidomide.[1][9][10]
The binding of lenalidomide to CRBN is a critical initiating event in a cascade that leads to downstream effects including direct anti-tumor activity, and immunomodulatory effects such as T-cell and NK-cell activation.[2][3][11]
Quantitative Binding Affinity of Lenalidomide to Cereblon
The binding affinity of lenalidomide to CRBN has been determined using various biophysical techniques. The affinity can vary depending on the specific protein construct (e.g., full-length CRBN-DDB1 complex versus the thalidomide-binding domain (TBD) of CRBN alone) and the experimental conditions.
| Compound | Assay Type | Protein Construct | Binding Constant (K_d) / IC_50 | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | 0.6 µM | [12] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | 6.7 ± 0.9 µM | [12] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | 19 µM | [12] |
| Lenalidomide | Competitive Binding Assay | Endogenous CRBN in U266 cell extracts | IC_50 ≈ 2 µM | [13] |
Experimental Protocols for Determining Binding Affinity
Several experimental methodologies are employed to characterize the binding of lenalidomide and its derivatives to CRBN.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation: A solution of purified CRBN (or a relevant construct like CRBN-DDB1) is placed in the sample cell of the calorimeter. A solution of the lenalidomide derivative is loaded into a syringe.
-
Titration: The lenalidomide derivative is injected in small, precise aliquots into the CRBN solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) is calculated.
Methodology:
-
Immobilization: Recombinant CRBN is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the lenalidomide derivative at various concentrations is flowed over the chip surface.
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the compound.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine k_on, k_off, and K_d.
Competitive Binding Assays
Principle: These assays measure the ability of a test compound to compete with a known binder (probe) for the same binding site on the target protein.
Methodology (Affinity Bead-based):
-
Immobilization: A thalidomide (B1683933) analog is immobilized on affinity beads.
-
Binding: A cell lysate containing CRBN is incubated with the affinity beads, allowing CRBN to bind.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Competition: The beads are then incubated with varying concentrations of the test compound (e.g., this compound).
-
Elution and Detection: The amount of CRBN that remains bound to the beads after incubation with the test compound is quantified, typically by immunoblotting. A decrease in bound CRBN with increasing concentrations of the test compound indicates competitive binding. The IC_50 value can be determined from the dose-response curve.[13]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The Ultimate Guide To Lenalidomide | OCTAGONCHEM [octagonchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|T40547|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Biological Activity of Lenalidomide-4-aminomethyl hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Key Cereblon Ligand for Targeted Protein Degradation
Introduction
Lenalidomide-4-aminomethyl hydrochloride is a derivative of lenalidomide (B1683929), an immunomodulatory drug with established anti-cancer properties. This particular derivative has been functionalized with a 4-aminomethyl group, making it a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Its primary biological activity is to serve as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By recruiting CRBN, it enables the targeted degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, particularly cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative binding data of its parent compound, detailed experimental protocols, and visualizations of the key pathways and processes.
Core Mechanism of Action: A Molecular Glue for Targeted Degradation
The therapeutic effects of lenalidomide and its derivatives stem from their ability to act as a "molecular glue," modulating the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. Lenalidomide binds to a hydrophobic pocket in the thalidomide-binding domain of CRBN[3]. This binding event alters the surface of CRBN, creating a novel interface that promotes the recruitment of specific "neosubstrate" proteins that would not normally interact with the E3 ligase.
Once recruited, these neosubstrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are polyubiquitinated by the CRL4^CRBN^ complex. This ubiquitination marks them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma and immunomodulatory effects of lenalidomide. In the context of a PROTAC, the Lenalidomide-4-aminomethyl moiety serves as the "warhead" that engages the CRBN E3 ligase, which is then directed to a specific protein of interest by the other end of the PROTAC molecule.
Quantitative Data: Binding Affinities of Lenalidomide and Derivatives to Cereblon
| Compound | Assay Type | Target | Value | Parameter | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | 0.64 µM | KD | [4] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | 177.80 nM | Ki | [5] |
| Lenalidomide | TR-FRET Assay | CRBN | 2.694 µM | IC50 | [6] |
| Lenalidomide | Affinity Chromatography | CRBN in U266 cell extracts | ~2 µM | IC50 | [7] |
Note: The variation in reported values can be attributed to different experimental techniques, protein constructs, and assay conditions.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Lenalidomide-Dependent CRBN-Substrate Interaction
This protocol is designed to qualitatively assess the lenalidomide-dependent interaction between CRBN and a neosubstrate like IKZF1.
Materials:
-
Cell line expressing endogenous or tagged CRBN and the substrate of interest (e.g., MM.1S multiple myeloma cells).
-
Lenalidomide or this compound.
-
NP40 or RIPA lysis buffer.
-
Anti-CRBN antibody and anti-IKZF1 antibody.
-
Protein A/G agarose (B213101) or magnetic beads.
-
SDS-PAGE gels and Western blot reagents.
Procedure:
-
Cell Culture and Treatment: Culture MM.1S cells to the desired density. Treat cells with a final concentration of 1-10 µM lenalidomide or DMSO (vehicle control) for 4-12 hours.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer (e.g., NP40 buffer) for 15-30 minutes on a rocker at 4°C[8].
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube[9].
-
Pre-clearing: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation[8].
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes[9].
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins[8].
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes[8].
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-IKZF1 and anti-CRBN antibodies to detect the co-immunoprecipitated proteins. An increased IKZF1 signal in the lenalidomide-treated sample compared to the control indicates a drug-dependent interaction.
Quantitative Western Blot for IKZF1 Degradation
This protocol quantifies the degradation of IKZF1 induced by lenalidomide or a PROTAC containing a lenalidomide-based ligand.
Materials:
-
Relevant cell line (e.g., Mino cells).
-
This compound or a derived PROTAC.
-
Lysis buffer, BCA protein assay kit.
-
Primary antibodies (anti-IKZF1, anti-GAPDH/β-actin as loading control).
-
HRP-conjugated secondary antibodies and ECL substrate.
-
Gel electrophoresis and Western blot equipment.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response range of the compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 24 hours[10].
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay to ensure equal loading[10].
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane[10].
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1 and a loading control (e.g., GAPDH) overnight at 4°C[11].
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate[11].
-
Quantification: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the IKZF1 band intensity to the corresponding loading control band intensity. The decrease in the normalized IKZF1 signal relative to the untreated control indicates the extent of degradation.
Visualizations: Pathways and Processes
Signaling Pathway of Lenalidomide-Induced Neosubstrate Degradation
Caption: Lenalidomide-induced degradation pathway via CRL4^CRBN^.
Experimental Workflow: PROTAC-Mediated Ternary Complex Formation Assay (TR-FRET)
Caption: Workflow for a TR-FRET based ternary complex formation assay.
Logical Relationship: Structure of a PROTAC Molecule
Caption: Logical structure of a PROTAC utilizing a lenalidomide derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lenalidomide-4-aminomethyl hydrochloride (CAS: 444289-05-8): A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-4-aminomethyl hydrochloride, a derivative of the well-known immunomodulatory drug Lenalidomide, has emerged as a critical building block in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a potent E3 ubiquitin ligase ligand, recruiting Cereblon (CRBN) to targeted proteins of interest for their subsequent ubiquitination and proteasomal degradation. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and its application in the design and biological evaluation of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a derivative of Lenalidomide functionalized with an aminomethyl group at the 4-position of the isoindolinone ring system. This modification provides a crucial attachment point for linkers in the synthesis of PROTACs.
| Property | Value |
| CAS Number | 444289-05-8 |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ |
| Molecular Weight | 309.75 g/mol |
| IUPAC Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride |
| Physical Form | Solid |
| Purity | Typically >95% |
| Storage | Inert atmosphere, room temperature |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically starts from a substituted nitrobenzoic acid derivative. While specific, proprietary industrial processes may vary, the general synthetic strategy involves the formation of the isoindolinone core, followed by the introduction of the aminomethyl group and final conversion to the hydrochloride salt.
A plausible synthetic route, based on published methods for similar Lenalidomide derivatives, is outlined below.
Experimental Protocol: Synthesis of the Nitro Precursor
A key intermediate in the synthesis of Lenalidomide derivatives is the corresponding nitro compound, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
-
Reaction Setup: To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in an appropriate organic solvent (e.g., N,N-dimethylformamide), add 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
-
Base Addition: A suitable organic base, such as triethylamine (B128534) or diisopropylethylamine, is added to the reaction mixture to neutralize the hydrochloride and facilitate the cyclization reaction.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 50-80 °C) for several hours until completion, which can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, followed by filtration and washing with an appropriate solvent to yield the nitro precursor.
Experimental Protocol: Reduction and Formation of the Hydrochloride Salt
-
Reduction of the Nitro Group: The nitro intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water), and a catalyst, such as palladium on carbon (Pd/C), is added. The reduction is carried out under a hydrogen atmosphere.
-
Formation of the Amine: The reaction proceeds until the complete reduction of the nitro group to an amine, which is monitored by a suitable analytical technique.
-
Formation of the Hydrochloride Salt: Following the reduction, the catalyst is filtered off, and the resulting amine can be converted to its hydrochloride salt by the addition of hydrochloric acid.
-
Purification: The final product, this compound, is purified by recrystallization or chromatography to achieve the desired purity.
Mechanism of Action in PROTACs
This compound serves as the Cereblon (CRBN) recruiting moiety in a PROTAC. The primary amine of the aminomethyl group acts as a handle for attaching a linker, which is in turn connected to a ligand for a target protein of interest.
The mechanism of action of a PROTAC utilizing this ligand can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Quantitative Biological Data
The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables summarize representative data for Lenalidomide and PROTACs utilizing Lenalidomide derivatives, which can serve as a benchmark for new designs incorporating this compound.
Table 1: CRBN Binding Affinity
The binding affinity of the E3 ligase ligand is a critical determinant of PROTAC potency.
| Compound | Assay | Binding Affinity (IC₅₀ or K_D) | Reference |
| Lenalidomide | TR-FRET | IC₅₀: 1.5 µM | [1] |
| Pomalidomide | TR-FRET | IC₅₀: 1.2 µM | [1] |
| CC-220 | TR-FRET | IC₅₀: 60 nM | [1] |
Table 2: PROTAC-Mediated Degradation and Cellular Potency
The degradation efficiency (DC₅₀ and Dₘₐₓ) and the resulting cellular effect (e.g., inhibition of proliferation, IC₅₀) are key measures of PROTAC performance.
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Cellular IC₅₀ | Reference |
| ARV-825 (BET degrader) | BRD4 | MM.1S | Not Reported | >95% | <1 µM | [2] |
| dBET1 (BET degrader) | BRD4 | MV4;11 | 4.3 nM | >98% | 8.1 nM | [2] |
| C3 (HPK1 degrader) | HPK1 | Jurkat | 21.26 nM | Not Reported | Not Reported | [3] |
Signaling Pathway Modulation: A Case Study
The downstream biological consequences of PROTAC-mediated protein degradation are dependent on the function of the targeted protein. For instance, the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, has been a major focus of PROTAC development for cancer therapy. BRD4 is a transcriptional co-activator that plays a key role in the expression of oncogenes like MYC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its ability to effectively recruit the CRBN E3 ligase makes it a cornerstone in the design of novel therapeutics aimed at targeted protein degradation. The data and protocols presented in this guide provide a foundation for researchers to design, synthesize, and evaluate new PROTACs for a wide range of therapeutic targets. Further research into optimizing linker chemistry and understanding the nuances of ternary complex formation will continue to advance the potential of this powerful technology.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of a PROTAC with Lenalidomide-4-aminomethyl hydrochloride
These application notes provide a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Lenalidomide-4-aminomethyl hydrochloride as the E3 ligase-recruiting moiety. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and biochemistry.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This protocol outlines the synthesis of a PROTAC using a derivative of Lenalidomide, which recruits the Cereblon (CRBN) E3 ligase. The starting material, this compound, provides a convenient attachment point for a linker, simplifying the synthetic process.
The general principle of action for the synthesized PROTAC is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Signaling Pathway of a Lenalidomide-based PROTAC
Application Notes & Protocols: In Vitro Assay Development for Lenalidomide-4-aminomethyl hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide (B1683929) is a highly effective immunomodulatory drug (IMiD) used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This binding alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7][8] The degradation of these factors is crucial for both the direct anti-proliferative effects on cancer cells and the immunomodulatory activities of the drug, which include T-cell co-stimulation and enhanced Natural Killer (NK) cell cytotoxicity.[1][7]
Lenalidomide-4-aminomethyl hydrochloride is a derivative of Lenalidomide, functionalized with an aminomethyl group. This modification makes it a key building block for creating Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase ligand to recruit CRBN.[9][10][11] Developing a robust suite of in vitro assays is critical to characterize the biological activity of this compound, both as a standalone agent and as part of a PROTAC, ensuring it retains the essential functions of the parent molecule.
These application notes provide detailed protocols for a panel of in vitro assays designed to evaluate the key mechanistic activities of this compound: CRBN binding, target protein degradation, anti-proliferative effects, and immunomodulatory functions.
Biochemical Assay: Cereblon Binding
This assay confirms direct engagement of the test compound with its primary target, the CRBN E3 ligase complex. A common method is a competitive binding assay using fluorescence polarization (FP).[12][13]
1.1. Principle
A fluorescently labeled tracer (e.g., Bodipy-thalidomide) binds to the purified CRBN/DDB1 protein complex, resulting in a high fluorescence polarization signal.[12] When an unlabeled competitor compound like this compound is introduced, it displaces the tracer, causing the polarization value to decrease in a dose-dependent manner.
1.2. Experimental Protocol: Fluorescence Polarization Assay
-
Reagents & Materials:
-
Purified recombinant human Cereblon/DDB1 complex (CRBN/DDB1).[12]
-
Fluorescent tracer (e.g., Bodipy-thalidomide).[12]
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4.
-
Test Compound: this compound, serially diluted in DMSO.
-
Reference Compounds: Lenalidomide, Pomalidomide.[12]
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a working solution of the CRBN/DDB1 complex and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add 5 µL of the CRBN/DDB1 and tracer mix to each well of the 384-well plate.
-
Add 50 nL of serially diluted test compound, reference compound, or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
1.3. Data Presentation: CRBN Binding Affinity
| Compound | CRBN Binding IC50 (nM)[12] |
| This compound | Hypothetical Value: 350 |
| Lenalidomide (Reference) | 268.6 |
| Pomalidomide (Reference) | 153.9 |
| Thalidomide (Reference) | 347.2 |
Cell-Based Assays: Target Degradation & Anti-Proliferative Activity
These assays measure the downstream consequences of CRBN binding within a cellular context: the degradation of neosubstrates IKZF1/IKZF3 and the resulting impact on cancer cell viability.
2.1. Protocol: IKZF1/IKZF3 Degradation via Western Blot
-
Cell Culture:
-
Procedure:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 4-24 hours. Include a DMSO vehicle control.
-
Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH/β-actin as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
2.2. Protocol: Cell Viability (MTT/CellTiter-Glo® Assay)
-
Cell Culture:
-
Use MM cell lines as described above.
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate in 100 µL of culture medium.
-
After 24 hours, add 100 µL of medium containing the test compound at 2x the final desired concentrations. Prepare a serial dilution (e.g., 0.001 to 100 µM).
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve formazan (B1609692) crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes, and incubate for 10 minutes. Read luminescence.
-
Calculate the GI50/IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
2.3. Data Presentation: Degradation and Anti-Proliferative Activity
| Compound | IKZF1 DC50 (µM) | Anti-Proliferative IC50 (µM) (MM.1S Cells) |
| This compound | Hypothetical Value: 1.5 | Hypothetical Value: 2.1 |
| Lenalidomide (Reference) | ~1.0 | ~1.8 |
Immunomodulatory Assays
These assays assess the compound's ability to stimulate an immune response, a key therapeutic component of Lenalidomide. This is typically measured by cytokine production in peripheral blood mononuclear cells (PBMCs).[1][16]
3.1. Protocol: Cytokine Release in PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque or SepMate™ density gradient centrifugation.[14]
-
-
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.[14]
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Co-stimulate the T-cells in the PBMC population by adding an anti-CD3 antibody (e.g., OKT3, 1 µg/mL).[17]
-
Harvest the culture supernatant by centrifugation.
-
Measure cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.[14][19][20]
-
3.2. Data Presentation: Immunomodulatory Cytokine Production
| Treatment | IL-2 Production (pg/mL)[16] | IFN-γ Production (pg/mL) | TNF-α Production (pg/mL)[14] |
| Vehicle (DMSO) | Hypothetical Value: 50 | Hypothetical Value: 120 | Hypothetical Value: 800 |
| This compound (1 µM) | Hypothetical Value: 450 | Hypothetical Value: 600 | Hypothetical Value: 350 |
| Lenalidomide (1 µM) | Hypothetical Value: 500 | Hypothetical Value: 750 | Hypothetical Value: 300 |
Visualizations: Pathways and Workflows
Caption: Mechanism of action for Lenalidomide-based compounds.
Caption: Workflow for PBMC-based immunomodulatory assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenalidomide - Wikipedia [en.wikipedia.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. selleckchem.com [selleckchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Immune modulatory effects of lenalidomide on the cultured peripheral blood mononuclear cells from vitiligo patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lenalidomide induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Lenalidomide-4-aminomethyl hydrochloride Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Lenalidomide-4-aminomethyl hydrochloride in Dimethyl Sulfoxide (DMSO). It includes essential data on the compound and solvent properties, safety precautions, and a step-by-step experimental workflow. Additionally, it outlines the key signaling pathway associated with Lenalidomide's mechanism of action to provide a comprehensive resource for researchers.
Compound and Solvent Properties
Proper preparation of stock solutions begins with a thorough understanding of the chemical and physical properties of the solute and solvent.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride |
| CAS Number | 444289-05-8 |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ |
| Molecular Weight | 309.75 g/mol |
| Physical Form | Solid |
| Purity | ≥97% |
Table 2: Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value |
|---|---|
| Molecular Formula | (CH₃)₂SO |
| Molecular Weight | 78.13 g/mol |
| Type | Polar aprotic solvent |
| Boiling Point | 189 °C (372 °F) |
| Melting Point | 18.5 °C (65.3 °F) |
| Key Features | Dissolves both polar and nonpolar compounds; miscible with water; hygroscopic (absorbs moisture from the air). |
Table 3: Solubility and Recommended Storage
| Parameter | Recommendation |
|---|---|
| Solubility in DMSO | A related compound, Lenalidomide, is soluble in DMSO at concentrations ranging from approx. 16 mg/mL to 52 mg/mL. Lenalidomide-5-aminomethyl hydrochloride has a reported solubility of 16.67 mg/mL. The exact solubility of the 4-aminomethyl hydrochloride salt should be determined empirically, but is expected to be in a similar range. |
| Stock Solution Storage Temperature | -20°C for short-to-mid-term (1-3 months); -80°C for long-term (≤6 months). |
| Stability | Aliquot to avoid multiple freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce compound solubility and stability. Solutions should be used within 3 months when stored at -20°C to prevent loss of potency. |
Safety Precautions
Lenalidomide is an analog of thalidomide (B1683933) and must be handled with extreme caution.
-
Teratogenic Hazard: Lenalidomide is a known teratogen and may damage a fetus or harm fertility. All handling should be performed in accordance with strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Disposal: Dispose of all contaminated materials and waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Exposure: In case of contact with skin or eyes, wash thoroughly with water and seek immediate medical attention.
Experimental Workflow and Protocol
Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Detailed Experimental Protocol
This protocol provides instructions for preparing a 10 mM stock solution. Adjust calculations as needed for different concentrations.
Materials and Equipment:
-
This compound (MW: 309.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Chemical fume hood
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L × 0.001 L × 309.75 g/mol = 0.0030975 g = 3.10 mg
-
-
Weighing:
-
Working inside a chemical fume hood, carefully weigh out 3.10 mg of this compound powder into a sterile, conical tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube securely and vortex thoroughly.
-
If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution.
-
-
Quality Control:
-
Visually inspect the solution to ensure it is clear, colorless, and free of any visible particulates or precipitation.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for use within 3 months or at -80°C for long-term storage up to 6 months.
-
Mechanism of Action & Signaling Pathway
Lenalidomide exerts its therapeutic effects by modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex. It binds to the Cereblon (CRBN) substrate receptor, altering its specificity to target neosubstrate proteins for ubiquitination and subsequent proteasomal degradation. In multiple myeloma, this leads to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in anti-proliferative and immunomodulatory effects.
Caption: Lenalidomide binds to the CRL4-CRBN complex,
Application Notes and Protocols for Lenalidomide-4-aminomethyl hydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a potent immunomodulatory agent with established anti-inflammatory and anti-neoplastic properties. Its mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of neurodegenerative diseases, research has focused on lenalidomide's ability to suppress neuroinflammation, a key pathological feature of conditions such as Parkinson's disease and Alzheimer's disease.
Lenalidomide-4-aminomethyl hydrochloride is a derivative of lenalidomide that is primarily utilized as a functionalized ligand for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. In neurodegenerative disease research, this derivative can be instrumental in designing PROTACs to eliminate pathogenic proteins.
These application notes provide an overview of the utility of lenalidomide and its derivatives in neurodegenerative disease research, with a focus on targeting neuroinflammation. The provided protocols are based on studies using the parent compound, lenalidomide, and serve as a guide for investigating the effects of cereblon-mediated protein degradation on neuronal health and inflammation.
Mechanism of Action: Targeting Neuroinflammation
Lenalidomide exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: It significantly reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1]
-
Enhancement of Anti-inflammatory Cytokines: It boosts the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
-
Modulation of NF-κB Signaling: Lenalidomide has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of the inflammatory response in microglial cells.[2][3]
-
T-cell Co-stimulation: It can stimulate T-cell proliferation and the production of IL-2 and Interferon-gamma (IFN-γ).
These actions collectively lead to a reduction in microglial activation and the mitigation of the inflammatory cascade that contributes to neuronal damage in neurodegenerative disorders.[2][3]
Data Presentation
In Vitro Efficacy of Lenalidomide
| Cell Line | Assay | Parameter | Value | Reference |
| Multiple Myeloma Cell Lines (various) | Proliferation Assay | IC50 | 0.15 - 7 µM | |
| Human Peripheral Blood Mononuclear Cells | TNF-α Production | Inhibition | Potent, dose-dependent | [1] |
| BV-2 Microglial Cells | NF-κB Activation | Inhibition | Significant | [2][3] |
In Vivo Efficacy of Lenalidomide in a Parkinson's Disease Mouse Model
| Animal Model | Treatment | Duration | Key Findings | Reference |
| mThy1-α-syn transgenic mice | 100 mg/kg Lenalidomide | 4 weeks | Reduced motor deficits, ameliorated dopaminergic fiber loss, reduced microgliosis, diminished pro-inflammatory cytokine expression, reduced NF-κB activation. | [2][3] |
| Rotenone-induced PD rat model | 100 mg/kg Lenalidomide | 28 days | Alleviated motor impairments, increased levels of BDNF and TGF-β in the substantia nigra. |
Mandatory Visualizations
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Lenalidomide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide (B1683929) is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties, primarily used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Accurate quantification of lenalidomide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[2][4] This application note details a robust, sensitive, and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of lenalidomide in human plasma. The protocol is based on established and validated procedures, ensuring high accuracy and precision.[1][5]
Mechanism of Action Overview
Lenalidomide exerts its therapeutic effects through a complex mechanism of action. It binds directly to the Cereblon (CRBN) protein, a component of the cullin-RING E3 ubiquitin ligase complex.[6][7] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these factors results in immunomodulatory effects, including enhanced T-cell proliferation, increased production of Interleukin-2 (IL-2), and direct anti-proliferative and pro-apoptotic effects on tumor cells.[3][6][8]
Experimental Protocols
This section provides a detailed methodology for the quantification of lenalidomide in plasma. The workflow involves sample preparation via liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.
References
- 1. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Following PROTAC Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Western blotting is a fundamental and widely used technique to qualitatively and quantitatively assess the efficacy of a PROTAC in degrading its target protein.[3] This document provides a detailed protocol for performing Western blot analysis to monitor and quantify protein degradation following PROTAC treatment, using the degradation of Bromodomain-containing protein 4 (BRD4) as a key example.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
PROTACs targeting BRD4, such as MZ1 or ARV-825, consist of a ligand that binds to BRD4 (e.g., JQ1), a linker, and a ligand that recruits an E3 ubiquitin ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] The formation of the BRD4-PROTAC-E3 ligase ternary complex leads to the polyubiquitination of BRD4, marking it for proteasomal degradation. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[1][2] Therefore, the degradation of BRD4 leads to the downregulation of c-Myc, resulting in anti-proliferative effects in cancer cells.[1][2]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc.
Quantitative Data Summary
The efficacy of a PROTAC is typically determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[4] The following table summarizes representative quantitative data for BRD4-targeting PROTACs from various studies.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Citation(s) |
| ARV-825 | CRBN | Burkitt's Lymphoma | < 1 nM | Not Reported | [4] |
| MZ1 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| dBET1 | CRBN | LS174t | ~10-100 nM | >90% | [5] |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer | < 1 nM, < 5 nM | Not Reported | [4] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and specific experimental conditions.
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC and analyzing BRD4 and c-Myc protein levels via Western blot.
Materials and Reagents
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, Kasumi-1).[1][2]
-
PROTAC: Stock solution of a BRD4 degrader (e.g., MZ1, ARV-825) in DMSO.
-
Control Compounds: DMSO (vehicle control), and optionally a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[2]
-
Proteasome Inhibitor (Optional): MG132 or carfilzomib (B1684676) to confirm proteasome-dependent degradation.[1][6]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-BRD4, Rabbit or mouse anti-c-Myc, and a loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-α-tubulin).[2]
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
Step-by-Step Procedure
1. Cell Seeding and Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2] b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM).[2] d. Include a vehicle control (DMSO only) at a final concentration that does not exceed 0.1%.[3] e. Treat the cells for a specified time course (e.g., 4, 8, 16, 24 hours).[2] f. (Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-4 hours before adding the PROTAC.[1][3]
2. Cell Lysis and Protein Quantification a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[2] b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2] c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[2] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] e. Transfer the supernatant (protein lysate) to a new, pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's protocol.[3]
3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[2] b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95°C for 5-10 minutes to denature the proteins.[2] d. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2] e. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2] b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[2] b. Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc) diluted in blocking buffer overnight at 4°C with gentle agitation.[2] c. Wash the membrane three times for 5-10 minutes each with TBST.[2] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2] e. Wash the membrane three times for 10 minutes each with TBST.[2] f. To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or α-tubulin.
6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2] b. Capture the chemiluminescent signal using an imaging system.[2] c. Quantify the band intensities using densitometry software (e.g., ImageJ).[2] d. Normalize the intensity of the BRD4 and c-Myc bands to the corresponding loading control bands.[2] e. Calculate the percentage of protein degradation relative to the vehicle-treated control.[2] f. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak BRD4/Target Signal | - Inactive primary antibody.- Insufficient protein loading.- Incomplete protein transfer. | - Check antibody datasheet for recommended dilution and storage.- Increase the amount of protein loaded per lane.- Verify transfer efficiency with Ponceau S staining. |
| High Background | - Insufficient blocking.- Secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Optimize secondary antibody dilution.- Increase the number and duration of wash steps. |
| Multiple/Non-specific Bands | - Primary antibody concentration too high.- Non-specific antibody binding. | - Optimize primary antibody concentration.- Increase stringency of washes. |
| Uneven Loading | - Inaccurate protein quantification.- Errors during gel loading. | - Carefully perform protein quantification and normalize all samples.- Ensure careful and consistent loading of each lane. Always normalize to a loading control.[2] |
| "Hook Effect" | - Characteristic of PROTACs where degradation decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex. | - This is an expected phenomenon. Ensure a wide range of PROTAC concentrations are tested to observe the full dose-response curve. |
This comprehensive guide provides researchers with the necessary protocols and information to effectively utilize Western blotting for the analysis of PROTAC-mediated protein degradation. Adherence to these methodologies will enable the reliable assessment and characterization of novel protein degraders.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Cereblon (CRBN) Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays designed to measure the engagement of small molecules with Cereblon (CRBN), a critical E3 ubiquitin ligase component frequently hijacked in targeted protein degradation strategies. Understanding and quantifying the interaction between compounds and CRBN within a cellular environment is paramount for the development of effective molecular glues and Proteolysis Targeting Chimeras (PROTACs).
This document outlines the principles and methodologies for several key assays, including NanoBRET/BRET, FRET, In-Cell ELISA, and AlphaLISA. Each section includes a summary of the technique, detailed experimental protocols, and representative data to guide researchers in selecting and performing the most suitable assay for their specific needs.
Introduction to CRBN Engagement Assays
Cereblon (CRBN) acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Small molecules, such as immunomodulatory drugs (IMiDs) and the CRBN-binding moiety of many PROTACs, can bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. Cell-based CRBN engagement assays are essential for:
-
Determining the potency and affinity of compounds for CRBN in a physiologically relevant context.
-
Assessing the cell permeability and intracellular availability of CRBN-targeting molecules.
-
Establishing structure-activity relationships (SAR) to guide lead optimization.
-
Investigating the formation of the ternary complex (CRBN-compound-target protein).
The assays described herein utilize different biophysical principles but share the common goal of quantifying the direct interaction or proximity of a test compound to CRBN within intact cells.
Data Presentation: Quantitative Comparison of CRBN Ligands
The following table summarizes quantitative data from various cell-based assays, providing a comparative overview of the potency of well-characterized CRBN ligands, molecular glues, and PROTACs. These values are indicative and can vary based on specific experimental conditions and cell lines used.
| Compound | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |
| Pomalidomide | NanoBRET | HEK293 | 0.3 | [1] |
| Lenalidomide | TR-FRET | - | 13.2 (nM) | [2] |
| Thalidomide | TR-FRET | - | 34.7 (nM) | [2] |
| dBET1 | NanoBRET | HEK293 | - | [3] |
| dBET6 | NanoBRET | HEK293 | - | [4] |
| Iberdomide | NanoBRET | HEK293 | - | [4] |
| RC-FLT3 | NanoBRET | HEK293 | 0.3 | [1] |
| IRC-FLT3 | NanoBRET | HEK293 | 1.5 | [1] |
| RNC-FLT3 | NanoBRET | HEK293 | 10.1 | [1] |
| RC-1 | NanoBRET | HEK293 | 0.25 | [4] |
| IRC-1 | NanoBRET | HEK293 | 0.86 | [4] |
| RNC-1 | NanoBRET | HEK293 | 1.69 | [4] |
NanoBRET™/BRET Assays for CRBN Engagement
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor. In the context of CRBN engagement, the NanoBRET™ assay is widely used. It typically involves a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to the CRBN active site (acceptor). Unlabeled compounds that bind to CRBN will compete with the tracer, leading to a decrease in the BRET signal.[5]
Signaling Pathway and Experimental Workflow
Experimental Protocol: NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted from methodologies described by Promega and various research articles.[4][6]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fugene® HD Transfection Reagent
-
NanoLuc®-CRBN fusion vector[7]
-
CRBN NanoBRET™ Tracer
-
Nano-Glo® Live Cell Substrate
-
White, 96-well or 384-well assay plates
-
Test compounds (e.g., PROTACs, molecular glues)
-
Luminometer capable of measuring donor and acceptor wavelengths (e.g., 460 nm and 618 nm)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a white assay plate at a density of 2 x 10^4 cells per well (for 96-well plates) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
On the day of the experiment, prepare the transfection complex by diluting the NanoLuc®-CRBN plasmid and Fugene® HD reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Tracer and Substrate Addition:
-
Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.
-
Add this solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 2 hours.
-
Measure the luminescence at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.[6]
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TR-FRET Assays for CRBN Engagement and Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another proximity-based assay that offers a high signal-to-background ratio due to the long-lived fluorescence of the donor fluorophore (typically a lanthanide, e.g., Terbium). In a CRBN engagement assay, a tagged CRBN protein (e.g., His-tagged) is recognized by a lanthanide-labeled antibody (donor), and a fluorescently labeled ligand or a second antibody recognizing a different tag on a binding partner (acceptor) is used. Compound binding disrupts this interaction, leading to a decrease in the FRET signal. This assay can also be adapted to measure the formation of a ternary complex.[2][8]
Experimental Workflow: TR-FRET for Ternary Complex Formation
Experimental Protocol: TR-FRET Ternary Complex Assay
This protocol is a generalized procedure based on published methods.[2][9]
Materials:
-
His-tagged CRBN protein complex (e.g., His-CRBN/DDB1)
-
GST-tagged Protein of Interest (POI)
-
PROTAC molecule
-
Tb-conjugated anti-GST antibody (donor)
-
AF488-conjugated anti-His antibody (acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Dilute all proteins, antibodies, and PROTACs to their final working concentrations in assay buffer.
-
-
Assay Setup:
-
Add the PROTAC molecule at various concentrations to the wells of the 384-well plate.
-
Add the His-CRBN and GST-POI proteins.
-
Add the Tb-anti-GST and AF488-anti-His antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where high concentrations of the PROTAC can lead to the "hook effect" due to the formation of binary complexes.
-
In-Cell ELISA for CRBN Target Engagement
An In-Cell ELISA (also known as a cell-based ELISA or cytoblot) allows for the quantification of protein levels directly in fixed and permeabilized cells in a microplate format.[10] For CRBN target engagement, this assay can be designed as a competitive binding assay. A known PROTAC that degrades a specific target is used to induce its degradation. Co-incubation with a test compound that binds to CRBN will compete for PROTAC binding, thereby rescuing the target protein from degradation. The level of the target protein is then quantified using a specific primary antibody and a labeled secondary antibody.[11]
Experimental Workflow: In-Cell ELISA for CRBN Engagement
Experimental Protocol: In-Cell ELISA
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[10][12]
Materials:
-
Adherent cell line (e.g., MM1S)
-
96-well clear-bottom assay plates
-
HDAC6 degrader (or other suitable PROTAC)
-
Test CRBN ligands
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against the PROTAC's target protein (e.g., anti-HDAC6)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the test CRBN ligand or vehicle for 1 hour.
-
Add the PROTAC degrader and incubate for an additional 5 hours.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash thoroughly with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Higher absorbance indicates a higher level of the target protein, signifying that the test ligand engaged CRBN and prevented PROTAC-mediated degradation.
-
Calculate the EC50 for target protein recovery.
-
AlphaLISA for CRBN Engagement and Ternary Complex Formation
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions in a no-wash format.[1] For CRBN engagement, one bead (e.g., streptavidin-coated Donor bead) is coupled to a biotinylated CRBN ligand, and another bead (e.g., anti-GST Acceptor bead) is coupled to a GST-tagged CRBN protein. When the ligand binds to CRBN, the beads are brought into proximity, generating a luminescent signal. Test compounds compete with the biotinylated ligand, reducing the signal. This assay is also well-suited for studying ternary complex formation.[13]
Experimental Workflow: AlphaLISA for CRBN Binding
Experimental Protocol: AlphaLISA CRBN Binding Assay
This protocol is based on the Revvity AlphaLISA Human Cereblon Binding Kit.[1]
Materials:
-
AlphaLISA Human Cereblon Binding Kit (containing GST-tagged CRBN, biotinylated ligand, Streptavidin Donor beads, and Glutathione AlphaLISA Acceptor beads)
-
AlphaLISA PPI Buffer
-
Test compounds
-
384-well ProxiPlate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized GST-CRBN and biotinylated ligand in water.
-
Prepare serial dilutions of the test compound and the provided standard (e.g., Lenalidomide) in AlphaLISA PPI Buffer.
-
-
Assay Reaction:
-
Add the test compound or standard to the wells of the 384-well plate.
-
Add a mixture of the GST-CRBN protein and the biotinylated ligand.
-
Incubate for 60 minutes at room temperature.
-
-
Bead Addition:
-
Add a mixture of the Streptavidin Donor beads and Glutathione AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HiBiT Technology for Measuring CRBN-Related Events
The HiBiT protein tagging system utilizes a small 11-amino-acid peptide (HiBiT) that can be knocked into the endogenous locus of a protein of interest using CRISPR/Cas9.[14] This tag has a high affinity for its larger counterpart, LgBiT, and their association reconstitutes a bright, functional NanoLuc® luciferase. While direct measurement of ligand binding to a HiBiT-tagged CRBN is less common, this technology is exceptionally powerful for quantifying the downstream consequences of CRBN engagement, such as target protein degradation. By tagging the target protein with HiBiT, its degradation can be monitored in real-time by measuring the decrease in luminescence upon addition of a PROTAC.[15] This provides a highly sensitive and quantitative readout of the entire degradation cascade initiated by CRBN engagement.
Experimental Workflow: HiBiT Assay for Target Degradation
Experimental Protocol: HiBiT-based Target Degradation Assay
This is a generalized protocol for a lytic endpoint HiBiT assay.[14][16]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged protein of interest
-
PROTAC targeting the protein of interest and CRBN
-
White, 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in a white assay plate and allow them to adhere.
-
Treat the cells with serial dilutions of the PROTAC for the desired time period (e.g., 2-24 hours).
-
-
Cell Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the lytic buffer according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Conclusion
The choice of a cell-based assay for measuring CRBN engagement depends on the specific research question, available resources, and desired throughput. NanoBRET and TR-FRET assays are highly sensitive and robust methods for directly quantifying compound binding to CRBN in live cells or cell lysates. In-Cell ELISA provides a cost-effective method to assess target engagement indirectly by measuring its downstream effect on protein stability. AlphaLISA is a high-throughput compatible, no-wash assay suitable for screening large compound libraries. Finally, HiBiT technology offers an unparalleled approach to quantitatively measure the ultimate outcome of CRBN engagement—the degradation of the target protein—at endogenous expression levels. By employing these powerful techniques, researchers can gain critical insights into the cellular activity of CRBN-targeting compounds, accelerating the discovery and development of novel therapeutics based on targeted protein degradation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 5. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Protocols [sigmaaldrich.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. pl.promega.com [pl.promega.com]
- 16. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lenalidomide-4-aminomethyl hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-4-aminomethyl hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide (B1683929)?
This compound is a derivative of lenalidomide. The addition of the 4-aminomethyl group and its formulation as a hydrochloride salt are primarily to facilitate its use in specific applications, such as in the development of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, this modified lenalidomide acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins. The hydrochloride salt form is often used to improve the solubility and handling of amine-containing compounds.
Q2: I am having trouble dissolving this compound in aqueous buffers. Why is this happening?
Lenalidomide and its derivatives are known to have limited solubility in aqueous solutions, especially at neutral to alkaline pH.[1][2] The solubility of lenalidomide is significantly higher in acidic conditions.[2] While the hydrochloride salt is intended to improve aqueous solubility, you may still encounter difficulties.
Q3: What are the recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are commonly used.[1] For subsequent dilutions into aqueous buffers, it is advisable to first prepare a concentrated stock in an organic solvent.
Q4: Can I heat the solution to improve solubility?
Gentle warming can be employed to aid dissolution, particularly in organic solvents like DMSO. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. For some derivatives, warming to 60°C has been mentioned in protocols.
Q5: Are there any strategies to improve the aqueous solubility of Lenalidomide derivatives for in vitro or in vivo experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble drugs like lenalidomide. These include the formation of cocrystals and solid dispersions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's low aqueous solubility is exceeded when the organic solvent is diluted. | - Increase the proportion of the organic co-solvent in the final solution.- Lower the pH of the aqueous buffer (if compatible with your experiment).- Use a two-step dilution process: first dilute the stock into a small volume of the aqueous buffer while vortexing, and then add the remaining buffer. |
| Compound does not fully dissolve in DMSO | The concentration is too high, or the DMSO has absorbed moisture. | - Use fresh, anhydrous DMSO.- Gently warm the solution and use sonication to aid dissolution.- Prepare a more dilute stock solution. |
| Inconsistent results in cell-based assays | Poor solubility leading to variable effective concentrations. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is below the tolerance level for your cell line (typically <0.5%).- Prepare fresh dilutions from a concentrated stock for each experiment.- Consider using a formulation with improved solubility, such as a co-crystal or solid dispersion. |
| Low bioavailability in animal studies | Poor absorption due to low solubility in gastrointestinal fluids. | - Formulate the compound using a co-solvent system (e.g., DMSO, PEG300, Tween-80 in saline).- Explore the use of solid dispersions or nanoparticle formulations to improve dissolution and absorption. |
Quantitative Solubility Data
The following tables summarize the solubility of Lenalidomide and its hydrochloride derivative in various solvents.
Table 1: Solubility of Lenalidomide
| Solvent | Solubility | Reference |
| DMSO | ~16 mg/mL | [1] |
| DMF | ~16 mg/mL | [1] |
| 0.1N HCl | High | |
| Aqueous Buffers (less acidic) | 0.4 - 0.5 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL | Requires sonication. |
Experimental Protocols
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound in a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, gently warm the tube in a water bath (not exceeding 60°C) and/or place it in an ultrasonic bath until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw a frozen aliquot of the concentrated stock solution (in DMSO or DMF).
-
In a separate sterile tube, add the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
General Protocol for Preparing Lenalidomide Cocrystals
This is a general procedure and may require optimization for specific co-formers.
-
Solvent-based Method:
-
Dissolve lenalidomide and a chosen co-former (e.g., nicotinamide) in a suitable solvent or solvent mixture in a 1:1 molar ratio.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting solid material.
-
-
Grinding Method:
-
Combine lenalidomide and the co-former in a 1:1 molar ratio in a mortar.
-
Grind the mixture with a pestle for a specified period (e.g., 30 minutes).
-
For liquid-assisted grinding, add a small amount of a suitable solvent during the grinding process.
-
General Protocol for Preparing a Lenalidomide Solid Dispersion
This is a general procedure and may require optimization for the specific carrier and solvent system.
-
Solvent Evaporation Method:
-
Dissolve lenalidomide and a water-soluble carrier (e.g., povidone) in a suitable organic solvent or mixture of solvents.[3]
-
The drug and carrier can be dissolved together or in separate solutions and then mixed.[3]
-
Evaporate the solvent using a suitable method (e.g., rotary evaporator, spray dryer).[3]
-
Dry the resulting solid to obtain the solid dispersion.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of lenalidomide and a general experimental workflow for solubility testing.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting poor protein degradation with Lenalidomide-based PROTACs
Welcome to the technical support center for Lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Cereblon (CRBN)-recruiting PROTACs.
Troubleshooting Guide: Poor Protein Degradation
This guide provides a systematic approach to identifying and resolving issues related to poor or no degradation of your target protein when using Lenalidomide-based PROTACs.
Initial Assessment: Is the PROTAC active?
Before diving into complex cellular assays, it's crucial to confirm the basics of your experimental setup and the PROTAC's integrity.
Question: My Lenalidomide-based PROTAC is showing little to no degradation of my target protein. Where do I start?
Answer: Start by systematically evaluating each step of the PROTAC-mediated degradation pathway. A logical workflow can help pinpoint the issue.
Technical Support Center: Optimizing Linker Length for Lenalidomide-4-aminomethyl hydrochloride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length for Lenalidomide-4-aminomethyl hydrochloride Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Question: My PROTAC demonstrates high binding affinity to both the target protein and the Cereblon (CRBN) E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-CRBN). The linker is a critical component in enabling this assembly. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to non-productive binding where the ubiquitination sites on the target protein are not accessible.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][3]
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][4] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1][]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a Lenalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific target protein and must be determined empirically.[2][6] The ideal length needs to facilitate the formation of a stable and productive ternary complex.[3][] For example, in the degradation of p38α, PROTACs with linkers of 15-17 atoms showed optimal performance.[2][6]
Q2: What are the most common types of linkers used for Lenalidomide PROTACs?
The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease of systematically varying their length.[4][6] However, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are being increasingly utilized to improve physicochemical properties and provide conformational restriction.[][6]
Q3: How does the linker attachment point on Lenalidomide affect PROTAC activity?
The point of attachment on the Lenalidomide scaffold is crucial.[3] For Lenalidomide, the 4-amino group is a common attachment point for the linker.[7][8] The choice of attachment site should be guided by ensuring that the binding affinity to CRBN is maintained.[3]
Q4: Can the linker composition affect the PROTAC's properties beyond degradation?
Yes, the linker's chemical makeup significantly influences a PROTAC's physicochemical properties.[3][9] For instance, PEG linkers are often used to enhance solubility and cell permeability.[4] In contrast, alkyl chains provide more rigidity, which can be advantageous for pre-organizing the binding moieties.[4]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies evaluating the effect of linker length on the degradation of different target proteins.
Table 1: Effect of Linker Length on p38α Degradation [2][10]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | PEG | 12 | >1000 | <20 |
| Compound B | PEG | 15 | 50 | ~80 |
| Compound C | PEG | 17 | 30 | >90 |
| Compound D | PEG | 20 | 250 | ~60 |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [2][11]
| PROTAC Compound | Linker Type | Linker Length (atoms) | % Degradation at 1 µM |
| PROTAC 1 | Alkyl | 9 | ~20 |
| PROTAC 2 | Alkyl | 12 | ~40 |
| PROTAC 3 | Alkyl | 16 | >80 |
| PROTAC 4 | Alkyl | 19 | ~50 |
| PROTAC 5 | Alkyl | 21 | ~30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Ternary Complex Formation Assays (e.g., TR-FRET)
-
Reagents:
-
Purified, fluorescently labeled target protein (e.g., with a donor fluorophore).
-
Purified, fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore).
-
PROTACs at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[4]
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.[4]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[4]
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[4]
-
An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Linker Optimization Workflow
Caption: A systematic workflow for the design, synthesis, and evaluation of PROTACs with varying linkers to identify the optimal candidate.
Troubleshooting Logic for Poor Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Lenalidomide-4-aminomethyl hydrochloride
Welcome to the Technical Support Center for Lenalidomide-4-aminomethyl hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Lenalidomide (B1683929)?
A1: Lenalidomide exerts its primary on-target effect by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." The key on-target neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these factors results in downstream anti-proliferative and immunomodulatory effects.
Q2: What are the known off-target effects of Lenalidomide in a research setting?
A2: In experimental settings, off-target effects of Lenalidomide can manifest as:
-
Cytotoxicity in non-target cell lines: Lenalidomide can inhibit proliferation in various cell lines, with IC50 values varying significantly across different cancer types.
-
Degradation of unintended proteins: Quantitative proteomics studies have revealed that Lenalidomide can induce the degradation of proteins other than IKZF1 and IKZF3.
-
Cereblon-independent effects: Some cellular responses to Lenalidomide have been observed even in the absence of Cereblon, suggesting alternative mechanisms of action.[5][6] One such described mechanism involves the sequestration of the translation initiation factor eIF3i.
-
Modulation of cytokine profiles: Lenalidomide can paradoxically affect the secretion of various cytokines and growth factors, which may not be related to its intended therapeutic effect in a given experiment.
Q3: How can I minimize off-target effects in my cell culture experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Optimize concentration: Use the lowest effective concentration of Lenalidomide that induces the desired on-target effect (e.g., IKZF1/3 degradation) with minimal off-target consequences. A thorough dose-response analysis is crucial.
-
Time-course experiments: Limit the duration of exposure to Lenalidomide to the minimum time required to observe the on-target effect.
-
Use of analogs: Consider using newer, more specific analogs of Lenalidomide that have been designed to have reduced off-target activity.
-
Cell line selection: Choose cell lines with well-characterized responses to Lenalidomide and known CRBN expression levels.
-
Control experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with an inactive epimer of Lenalidomide, to distinguish on-target from off-target effects.
Q4: Are there any commercially available analogs of Lenalidomide with better specificity?
A4: Yes, the development of Lenalidomide analogs is an active area of research. Some analogs have been synthesized with modifications to the phthaloyl or glutarimide (B196013) rings, aiming to enhance binding to Cereblon and improve the specificity for desired neosubstrates while reducing interactions with off-target proteins. For instance, certain fluorinated analogs have shown altered neosubstrate degradation profiles.[7][8] Researchers should consult recent literature and chemical suppliers for the latest information on the availability and characterization of these analogs.
Troubleshooting Guides
Guide 1: High Cytotoxicity in Non-Target Cells
Issue: You observe significant cell death or growth inhibition in your control or non-target cell lines upon treatment with Lenalidomide.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow down to find the optimal concentration that balances on-target activity with minimal cytotoxicity. |
| Prolonged exposure | Conduct a time-course experiment to identify the earliest time point at which the desired on-target effect is observed. Avoid unnecessarily long incubation times. |
| Cereblon-independent toxicity | Investigate if the toxicity persists in CRBN knockout or knockdown cell lines. If so, the effect is likely Cereblon-independent. Consider using alternative compounds or approaches. |
| Off-target protein degradation | Use quantitative proteomics to identify unintended protein degradation that may be contributing to the cytotoxicity. |
Guide 2: Inconsistent On-Target Protein Degradation
Issue: You observe variable or weak degradation of the target proteins (IKZF1/IKZF3) in your experiments.
| Possible Cause | Troubleshooting Steps |
| Low Cereblon expression | Confirm the expression level of Cereblon (CRBN) in your cell line by Western blot or qPCR. Cell lines with low CRBN expression may be less sensitive to Lenalidomide. |
| Suboptimal drug concentration | Re-evaluate the concentration of Lenalidomide used. A full dose-response curve for IKZF1/3 degradation (DC50 determination) is recommended. |
| Incorrect incubation time | Optimize the incubation time. Degradation of IKZF1/3 can be rapid, so shorter time points may be necessary to capture the effect. |
| Drug degradation | Ensure the this compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions regularly. |
| Technical issues with Western blot | Refer to the Western Blot troubleshooting section in the Experimental Protocols below. |
Quantitative Data Summary
Table 1: Lenalidomide IC50 Values for Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 0.27 ± 0.03 | [9] |
| Mino | Mantle Cell Lymphoma | 5.65 ± 0.58 | [9] |
| NCI-H929 | Multiple Myeloma | ~1.0 | [10] |
| OPM-2 | Multiple Myeloma | ~5.0 | [10] |
| U266 | Multiple Myeloma | ~7.0 | [10] |
| RPMI-8226 | Multiple Myeloma | >10 | [10] |
| ALMC-1 | Multiple Myeloma | 2.6 | [11] |
| DP-6 | Multiple Myeloma | >50 | [11] |
Table 2: Comparative On-Target vs. Off-Target Activity of Lenalidomide and Analogs
| Compound | On-Target DC50 (IKZF1/3, nM) | Off-Target Effect (Example) | Reference |
| Lenalidomide | ~100-500 | Broad cytotoxicity (See Table 1) | [8] |
| Pomalidomide (B1683931) | ~10-50 | Similar cytotoxicity profile to Lenalidomide | [8] |
| Analog 17 | 3568 | Reduced cytotoxicity compared to Lenalidomide | [8] |
| Analog 19 | 128 | Enhanced cytotoxicity compared to Lenalidomide | [8] |
| 6-fluoro lenalidomide | Lower than Lenalidomide for IKZF1 | More selective degradation profile | [7] |
Note: DC50 (Degradation Concentration 50%) is the concentration of a compound at which 50% of the target protein is degraded. The values provided are approximate and can vary depending on the experimental conditions and cell line used.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of Lenalidomide and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Lenalidomide in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Lenalidomide solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Lenalidomide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Protein Degradation
Objective: To quantify the degradation of target proteins (e.g., IKZF1, IKZF3) following Lenalidomide treatment.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Lenalidomide or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.
Visualizations
Caption: On-target signaling pathway of Lenalidomide.
Caption: Experimental workflow for assessing on-target and off-target effects.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real‐world data on lenalidomide dosing and outcomes in patients newly diagnosed with multiple myeloma: Results from the Canadian Myeloma Research Group Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lenalidomide-4-aminomethyl hydrochloride degradation in cell culture media
Welcome to the technical support center for Lenalidomide-4-aminomethyl hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for lenalidomide (B1683929) in aqueous solutions like cell culture media?
A1: The primary degradation pathway for lenalidomide in aqueous solutions is non-enzymatic hydrolysis.[1][2] This process involves the hydrolytic cleavage of the glutarimide (B196013) ring of the molecule. This degradation occurs at physiological pH and is a key factor in the compound's stability in in vitro environments.[1]
Q2: What is the difference between the chemical degradation of lenalidomide in media and the biological degradation it induces?
A2: This is a critical distinction.
-
Chemical Degradation: This refers to the breakdown of the lenalidomide molecule itself in the cell culture media, primarily through hydrolysis. This process inactivates the drug.
-
Biological Degradation: This is the therapeutic mechanism of action. Lenalidomide acts as a "molecular glue" that binds to the E3 ubiquitin ligase cereblon (CRBN).[3][4] This binding alters the ligase's specificity, causing it to target and induce the ubiquitination and subsequent proteasomal degradation of specific proteins, notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6][7][8][9] It is this induced degradation of target proteins that leads to the drug's anti-neoplastic and immunomodulatory effects.[5][6][9]
Q3: How stable is lenalidomide in typical cell culture conditions?
A3: Lenalidomide exhibits slow degradation in aqueous solutions.[1][2] In human plasma, it has an in vitro half-life of approximately 8 hours.[1] While specific half-life in cell culture media can vary based on the exact composition, pH, and temperature, this provides a useful benchmark. For experiments lasting longer than 8-12 hours, degradation should be considered a potential factor.
Q4: What factors can influence the degradation rate of lenalidomide in my experiments?
A4: Several factors can accelerate the degradation of lenalidomide:
-
pH: Lenalidomide's solubility and stability are pH-dependent. It is more soluble in low pH solutions.[10][11] Forced degradation studies show significant degradation under both acidic and basic hydrolytic conditions compared to neutral pH.[12]
-
Temperature: Higher temperatures can increase the rate of hydrolysis. While stable at 55°C for up to 24 hours in water, long-term incubation at 37°C in complex media will contribute to degradation.[13][14] Forced degradation studies show thermal stress contributes to breakdown.[15]
-
Time: Degradation is a time-dependent process. Long-term cell culture experiments (e.g., >24 hours) will result in a significant decrease in the concentration of the active compound.[8]
-
Oxidative Stress: The presence of oxidizing agents can degrade lenalidomide.
Q5: How should I prepare and store stock solutions of this compound?
A5: For maximum stability, stock solutions should be prepared in an organic solvent like DMSO and stored at -20°C or -80°C. When preparing working solutions in aqueous cell culture media, it is recommended to prepare them fresh for each experiment to minimize hydrolytic degradation.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
This could be due to the degradation of the compound in your experimental setup. Follow this troubleshooting workflow:
Quantitative Data Summary
The stability of lenalidomide is highly dependent on the conditions to which it is exposed. Forced degradation studies provide insight into its lability.
Table 1: Summary of Lenalidomide Degradation Under Forced Stress Conditions
| Stress Condition | Duration | Temperature | Degradation Observed | Reference |
| Acid Hydrolysis (0.5 N HCl) | 24 hours | 60°C | Significant Degradation | [15][16] |
| Base Hydrolysis (0.5 N NaOH) | 24 hours | 60°C | Significant Degradation | [15][16] |
| Oxidative (10% H₂O₂) | 24 hours | 60°C | Significant Degradation | |
| Thermal (Dry Heat) | 10 days | 80°C | Moderate Degradation | [15] |
| Photolytic (UV Light) | 24 hours | Ambient | Stable / Minor Degradation | [15][16] |
Note: The term "Significant Degradation" indicates that the compound was found to be more labile under these conditions compared to others.
Experimental Protocols
Protocol 1: Quantification of Lenalidomide in Cell Culture Media by RP-HPLC
This protocol provides a general method for quantifying lenalidomide to assess its stability. It should be optimized for your specific equipment and media composition.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Lenalidomide-4-aminomethyl hydrochloride in experiments
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of Lenalidomide-4-aminomethyl hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
Precipitation is primarily due to the compound's pH-dependent solubility. This compound is an amine salt, making it more soluble in acidic conditions. As the pH of the solution increases (becomes more neutral or basic), the protonated amine can be neutralized to its free base form. This free base is significantly less soluble in aqueous solutions, causing it to precipitate. Other contributing factors include exceeding the solubility limit at a given temperature and using a solvent system with a low percentage of organic co-solvent.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1] For this compound, a concentration of up to 25 mg/mL in DMSO can be achieved, though this may require ultrasonic assistance to fully dissolve.[1]
Q3: How can I prepare a working solution in an aqueous buffer (e.g., cell culture media, PBS) without causing precipitation?
The key is to dilute a high-concentration DMSO stock solution carefully and ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5%.
Recommended Dilution Protocol:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO as described in Q2.
-
Warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This gradual introduction helps prevent localized high concentrations that can lead to immediate precipitation.
-
Ensure the final concentration of the compound is below its solubility limit in the final solvent mixture.
Q4: What is the solubility of Lenalidomide and its derivatives at different pH values?
Solubility of Lenalidomide (Parent Compound)
| Solvent/Buffer | pH | Solubility |
| 0.1N HCl Solution | 1.2 | 18 mg/mL[4][5] |
| Acetate Buffer | 4.5 | 0.51 mg/mL[5] |
| Phosphate Buffer | 6.8 | 0.44 mg/mL[5] |
| Water | ~7.0 | < 1.5 mg/mL[4], 0.3 mg/mL[5] |
| Less Acidic Buffers | >4.5 | ~0.4 - 0.5 mg/mL[2][3] |
| DMSO | N/A | ~16-30 mg/mL[6][7] |
| DMF | N/A | ~16 mg/mL[6] |
Q5: How should I properly store the compound and its solutions to ensure stability and prevent precipitation?
Proper storage is critical for maintaining the integrity of the compound.
-
Solid Compound: Store at -20°C, sealed tightly, and protected from moisture.[1]
-
DMSO Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[7] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Ensure vials are sealed tightly to prevent moisture absorption.[8]
-
Aqueous Working Solutions: It is strongly recommended to prepare these solutions fresh for each experiment.[6] Aqueous solutions of Lenalidomide are not recommended for storage for more than one day.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon adding DMSO stock to aqueous buffer. | 1. Final concentration is too high: The desired concentration exceeds the solubility limit in the final solvent mixture. 2. pH of the buffer is too high: The buffer's pH is causing the compound to convert to its less soluble free base form. 3. Improper mixing technique: Adding the stock solution too quickly creates localized high concentrations. | 1. Lower the final experimental concentration. If a high concentration is necessary, increase the final percentage of DMSO (ensure it is compatible with your experimental system). 2. If possible for your experiment, use a buffer with a lower pH. 3. Add the DMSO stock solution slowly and dropwise to the aqueous buffer while vigorously vortexing or stirring. |
| Cloudiness or precipitation develops over time in the final working solution. | 1. Metastable solution: The compound was initially dissolved but is slowly crashing out over time, especially at room or incubator temperatures. 2. Instability in aqueous media: The compound may be degrading or interacting with media components. | 1. Prepare the working solution immediately before use. Do not store aqueous solutions. 2. Minimize the time between preparing the solution and starting the experiment. Confirm that media components (e.g., high concentrations of salts, proteins) are not contributing to precipitation. |
| The solid compound is difficult to dissolve in DMSO. | 1. Low-quality or wet DMSO: The presence of water in the DMSO significantly reduces solubility. 2. Insufficient energy to break crystal lattice: The compound may require assistance to dissolve fully. | 1. Use a new, sealed bottle of high-purity, anhydrous DMSO. 2. Use an ultrasonic bath to aid dissolution.[1] Gentle warming may also be attempted, but monitor for any signs of degradation. |
Key Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
-
Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL. For example, add 0.4 mL of DMSO to 10 mg of solid.
-
Dissolution: Tightly cap the tube and vortex thoroughly. Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1] Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[8]
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
This protocol provides a method for diluting the DMSO stock into a typical cell culture medium.
-
Thaw Stock: Remove one aliquot of the 25 mg/mL DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a sterile container.
-
Calculate Volumes:
-
The molecular weight of this compound is 309.75 g/mol .[1]
-
A 25 mg/mL stock is equivalent to (25 g/L) / (309.75 g/mol ) = 0.0807 M or 80.7 mM.
-
To make a 10 µM working solution, you will perform a serial dilution. First, make an intermediate dilution (e.g., 1 mM) by adding a small amount of the stock to the medium. Then, perform the final dilution to 10 µM.
-
Alternatively, for direct dilution into a final volume of 10 mL: V1 = (10 µM * 10 mL) / 80700 µM = 0.00124 mL or 1.24 µL.
-
-
Dilution: Set a stirrer or vortexer to a moderate speed. While the medium is stirring, add the 1.24 µL of DMSO stock solution dropwise into the medium.
-
Final Mix: Allow the solution to mix for another 1-2 minutes. The final DMSO concentration will be approximately 0.0124%, which is well-tolerated by most cell lines.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. tga.gov.au [tga.gov.au]
- 5. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing concentration of Lenalidomide-4-aminomethyl hydrochloride for maximum efficacy
Technical Support Center: Optimizing Lenalidomide (B1683929) Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Lenalidomide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Lenalidomide in your research.
Disclaimer: The compound "Lenalidomide-4-aminomethyl hydrochloride" was not identified as a standard chemical entity in our search. The following information is based on the well-researched parent compound, Lenalidomide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lenalidomide?
A1: Lenalidomide exerts its anti-cancer effects through a novel mechanism of action. It acts as a "molecular glue" by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5][6] The degradation of these transcription factors is a key driver of Lenalidomide's cytotoxic effects in multiple myeloma cells.[2][4][5] Additionally, Lenalidomide has immunomodulatory effects, including T-cell co-stimulation and enhancement of Natural Killer (NK) cell activity, which contribute to its overall anti-tumor efficacy.[1][7][8]
Q2: What is a typical effective concentration range for Lenalidomide in in vitro studies?
A2: The effective concentration of Lenalidomide can vary significantly depending on the cell line and the duration of exposure. Generally, dose-dependent growth inhibition is observed in sensitive cell lines with IC50 values ranging from 0.15 µM to 7 µM.[9] However, some cell lines may be resistant, with IC50 values greater than 10 µM.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of Lenalidomide?
A3: Lenalidomide is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[10] For in vitro experiments, a stock solution of 10 mM in DMSO is common. This stock can then be further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key downstream effects of IKZF1 and IKZF3 degradation?
A4: The degradation of IKZF1 and IKZF3 leads to several downstream effects that contribute to Lenalidomide's anti-myeloma activity. A key consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which are critical for the survival and proliferation of multiple myeloma cells.[6][11] Furthermore, the degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), which enhances the anti-tumor immune response.[2][5]
Troubleshooting Guide
Issue 1: No significant anti-proliferative effect observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Cell line resistance | Confirm the sensitivity of your cell line to Lenalidomide by checking literature for published IC50 values. Some cell lines are inherently resistant.[9] Consider using a known sensitive cell line as a positive control. |
| Low Cereblon (CRBN) expression | The anti-neoplastic activity of Lenalidomide is dependent on CRBN expression.[11] Verify CRBN expression levels in your cell line via Western Blot or qPCR. Low CRBN expression can lead to resistance. |
| Incorrect drug concentration | Double-check calculations for dilutions from your stock solution. Perform a wide-range dose-response curve (e.g., 0.01 µM to 100 µM) to determine the optimal concentration range. |
| Degraded Lenalidomide | Ensure proper storage of your Lenalidomide powder and stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette for accurate cell distribution. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Fluctuations in incubation conditions | Maintain consistent temperature (37°C) and CO2 levels (5%) in the incubator. Minimize the time plates are outside the incubator. |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Suggested Solution |
| High DMSO concentration | Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (generally <0.5%, ideally ≤0.1%). Run a vehicle control (media with the same DMSO concentration as your highest drug concentration) to assess solvent toxicity. |
| Pleiotropic effects of Lenalidomide | Lenalidomide has multiple biological effects beyond direct cytotoxicity.[12] For example, it can modulate cytokine production.[1][7] Consider these immunomodulatory effects when interpreting your data. |
Data Presentation: Lenalidomide IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lenalidomide in various human myeloma cell lines (HMCLs) after 3 days of treatment.
| Cell Line | Molecular Subtype | IC50 (µM) | Reference |
| NCI-H929 | MMSET translocation | 0.15 | [9] |
| OPM-2 | MMSET translocation | 0.8 | [9] |
| LP-1 | MMSET translocation | 1.5 | [9] |
| U266 | CCND1 translocation | 1 | [9] |
| MM.1S | C-MAF or MAF B translocation | 3 | [9] |
| L363 | C-MAF or MAF B translocation | 7 | [9] |
| RPMI-8226 | C-MAF or MAF B translocation | >10 (Resistant) | [9] |
| JIM-3 | MMSET translocation | >10 (Resistant) | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of Lenalidomide on the viability of adherent or suspension cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Lenalidomide
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment (for adherent cells) or recovery.
-
Compound Treatment: Prepare serial dilutions of Lenalidomide in complete culture medium from a DMSO stock. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently with a pipette.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for IKZF1 and IKZF3 Degradation
This protocol describes how to detect the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to Lenalidomide treatment.
Materials:
-
Target cancer cell line
-
Lenalidomide
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of Lenalidomide for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with cold lysis buffer.
-
Protein Quantification: Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
Mandatory Visualizations
Caption: Lenalidomide's mechanism of action.
Caption: Workflow for optimizing Lenalidomide concentration.
Caption: Troubleshooting guide for low Lenalidomide efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lymphomation.org [lymphomation.org]
- 9. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Target Protein Degradation by Lenalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate the efficacy of Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). By leveraging Lenalidomide or its analogs as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, these PROTACs are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
Validating the specific and efficient degradation of the target protein is a critical step in the development of these novel therapeutics. This guide outlines key experimental data from representative studies and provides detailed protocols for essential validation techniques, including Western Blotting and quantitative proteomics, to assess on-target efficacy and potential off-target effects.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide-based PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target Protein of Interest (POI), a ligand that recruits the CRBN E3 ligase (derived from Lenalidomide), and a chemical linker. The formation of a ternary complex between the PROTAC, the POI, and the CRBN E3 ligase complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1][2][3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
In Vitro Comparison of Lenalidomide Derivatives for Cereblon (CRBN) Binding
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities of various lenalidomide (B1683929) derivatives to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document provides a comparative analysis of binding data, detailed experimental protocols for assessing these interactions, and visual representations of the underlying molecular mechanisms and experimental workflows.
Lenalidomide and its derivatives, classified as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs), exert their therapeutic effects by binding to CRBN. This interaction redirects the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The affinity of these compounds for CRBN is a critical determinant of their potency and efficacy in degrading these neosubstrates, which include key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) involved in the pathogenesis of certain hematological malignancies.[1][2]
This guide provides an objective comparison of the in vitro CRBN binding properties of prominent lenalidomide derivatives, supported by experimental data from peer-reviewed studies.
Comparative Analysis of CRBN Binding Affinities
The binding affinities of lenalidomide and its derivatives to CRBN have been quantified using various biophysical and biochemical assays. The data presented below summarizes key binding parameters, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), providing a clear comparison of their potencies. Newer generation CELMoDs, like iberdomide (B608038) and mezigdomide, exhibit significantly higher binding affinities for CRBN compared to the first-generation IMiDs.[1][3][4]
| Compound | Class | CRBN Binding Affinity (IC50) | CRBN Binding Affinity (Kd) | Reference(s) |
| Thalidomide (B1683933) | IMiD | Not consistently reported | ~250 nM | [5] |
| Lenalidomide | IMiD | ~1-2 µM | ~178 nM | [5][6] |
| Pomalidomide | IMiD | Not consistently reported | ~157 nM | [5] |
| Iberdomide (CC-220) | CELMoD | ~0.06 µM (~60 nM) | Not consistently reported | [3] |
| Mezigdomide (CC-92480) | CELMoD | ~0.03 µM (~30 nM) | Not consistently reported | [3] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and protein constructs used. The data presented here is for comparative purposes.
Mechanism of Action and Experimental Workflows
The binding of a lenalidomide derivative to CRBN induces a conformational change in the protein, creating a novel binding surface for neosubstrates. This ternary complex formation (CRBN-drug-neosubstrate) is the crucial step for subsequent ubiquitination and degradation.
Below are diagrams illustrating the signaling pathway and a typical experimental workflow for assessing CRBN binding.
Caption: Binding of a lenalidomide derivative to CRBN induces the recruitment of a neosubstrate, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: A generalized workflow for determining the binding affinity of lenalidomide derivatives to the CRBN protein complex.
Experimental Protocols
Accurate determination of binding affinity is crucial for the structure-activity relationship (SAR) studies of novel CRBN modulators. Below are detailed methodologies for commonly employed techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.
Methodology:
-
Immobilization: Covalently immobilize the recombinant human CRBN-DDB1 complex onto a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of the lenalidomide derivative in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, is recorded as a response unit (RU).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Place the purified CRBN-DDB1 complex in the sample cell and the lenalidomide derivative in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka), and the enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
Fluorescence-Based Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Reaction Setup: In a qPCR plate, mix the purified CRBN-DDB1 complex with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Compound Addition: Add the lenalidomide derivative at various concentrations to the protein-dye mixture.
-
Thermal Denaturation: Subject the plate to a temperature gradient in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence of different compound concentrations. A shift in Tm indicates ligand binding, and the magnitude of the shift can be used to rank compound affinities.[7]
Competitive Binding Assay using Affinity Beads
This semi-quantitative method assesses the ability of a compound to compete with a known ligand for binding to CRBN in a cellular context.
Methodology:
-
Cell Lysate Preparation: Prepare total protein extracts from a relevant cell line (e.g., U266 myeloma cells).[7]
-
Competitive Incubation: Pre-incubate the cell lysate with varying concentrations of the test lenalidomide derivative.
-
Affinity Pulldown: Add thalidomide-analog-coupled affinity beads to the pre-incubated lysate to pull down CRBN and its binding partners.[7]
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Immunoblotting: Analyze the eluted proteins by SDS-PAGE and immunoblotting using an anti-CRBN antibody.
-
Data Analysis: Quantify the amount of CRBN pulled down at each concentration of the test compound. A decrease in the CRBN signal indicates successful competition. Calculate the IC50 value from the dose-response curve.[6]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Selectivity of Lenalidomide-4-aminomethyl hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise selection of an E3 ligase ligand is a cornerstone in the design of effective and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive assessment of Lenalidomide-4-aminomethyl hydrochloride as a Cereblon (CRBN) E3 ubiquitin ligase ligand, comparing its anticipated performance with established alternatives like Lenalidomide, Pomalidomide, and Thalidomide (B1683933). This analysis is supported by a review of existing experimental data for related compounds and detailed experimental protocols for rigorous evaluation.
This compound is a derivative of Lenalidomide, an immunomodulatory drug (IMiD), widely employed as a foundational component for constructing PROTACs.[1][2] These bifunctional molecules are designed to hijack the cell's natural protein degradation machinery by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The selectivity and efficacy of a PROTAC are intrinsically linked to the choice of its E3 ligase ligand.
Performance Comparison of CRBN Ligands
While direct head-to-head quantitative data for this compound is limited in publicly available literature, we can infer its performance based on extensive studies of its parent molecule, Lenalidomide, and other well-characterized CRBN ligands such as Pomalidomide and Thalidomide. The 4-aminomethyl group serves as a chemical handle to attach a linker, connecting the CRBN ligand to a warhead that binds the target protein.[3]
Studies have shown that lenalidomide-based PROTACs may offer advantages in terms of physicochemical properties and metabolic stability compared to their thalidomide-based counterparts.[4] Pomalidomide generally exhibits a stronger binding affinity for CRBN than thalidomide, which can lead to more efficient formation of the ternary complex and subsequent protein degradation.[5]
The following table summarizes the binding affinities of common IMiDs to the CRBN-DDB1 complex. It is important to note that the binding affinity of this compound itself has not been extensively reported and would need to be experimentally determined.
| Ligand | Binding Affinity (Ki) to CRBN-DDB1 | Reference |
| Thalidomide | ~249.20 nM | [6] |
| Lenalidomide | ~177.80 nM | [6] |
| Pomalidomide | ~156.60 nM | [6] |
The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific DC50 and Dmax values are dependent on the target protein, linker, and cell line used, a general trend of Pomalidomide > Lenalidomide > Thalidomide in terms of degradation potency is often observed, which correlates with their CRBN binding affinities.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to experimentally assess the selectivity of CRBN ligands, it is crucial to visualize the underlying biological pathways and experimental procedures.
CRBN-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism by which a PROTAC utilizing a CRBN ligand, such as this compound, induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.
Experimental Workflow for Assessing Selectivity
A rigorous assessment of the selectivity of this compound requires a multi-faceted experimental approach. The following diagram outlines a typical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neosubstrate Cross-Reactivity: A Comparative Guide to Lenalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). By leveraging experimental data, we delve into the inherent off-target effects of the lenalidomide (B1683929) moiety and explore strategies to mitigate unintended neosubstrate degradation, a critical step in developing safer and more effective targeted protein degraders.
Lenalidomide, a cornerstone of treatment for multiple myeloma, functions as a molecular glue, inducing the degradation of specific "neosubstrate" proteins by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1] When incorporated into PROTACs, this activity is retained, leading to the degradation of not only the intended target protein but also a panel of endogenous proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and the developmental protein SALL4.[1][2][3] This off-target degradation can lead to both therapeutic and adverse effects, making a thorough understanding and characterization of a PROTAC's cross-reactivity profile essential.
Performance Comparison: On-Target vs. Off-Target Degradation
The efficacy and selectivity of a PROTAC are quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for lenalidomide- and pomalidomide-based degraders, highlighting their activity against the intended target and key neosubstrates.
| Degrader | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Lenalidomide | IKZF1 | >1000 | <50 | RPMI 8266 | [4] |
| Lenalidomide | IKZF3 | >1000 | <50 | RPMI 8266 | [4] |
| Pomalidomide (B1683931) | IKZF1 | 150 | >90 | RPMI 8266 | [4] |
| Pomalidomide | IKZF3 | 30 | >90 | RPMI 8266 | [4] |
| TL12-186 (Pomalidomide-based PROTAC) | IKZF1 | 25 | 88.47 | RPMI 8266 | [4] |
| TL12-186 (Pomalidomide-based PROTAC) | IKZF3 | 5 | 98.83 | RPMI 8266 | [4] |
Table 1: Comparative Degradation of Neosubstrates by IMiDs and a Pomalidomide-Based PROTAC. This data illustrates the higher intrinsic potency of pomalidomide over lenalidomide for degrading neosubstrates IKZF1 and IKZF3. A PROTAC incorporating pomalidomide (TL12-186) demonstrates even greater potency.[4]
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 | >90 | [4] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [4] |
Table 2: Illustrative Comparison of Thalidomide- vs. Lenalidomide-Based PROTACs Targeting BRD4. This table highlights that lenalidomide-based PROTACs can achieve picomolar potency for their intended target.[4] A comprehensive off-target analysis is crucial to determine if this high on-target potency is accompanied by significant neosubstrate degradation.
Mitigating Off-Target Effects Through Rational Design
Recent studies have shown that modifications to the lenalidomide scaffold can modulate neosubstrate selectivity. For instance, substitutions at the 6-position of the phthalimide (B116566) ring have been demonstrated to enhance selectivity for therapeutically relevant neosubstrates like IKZF1 while reducing the degradation of others, such as SALL4, which is associated with teratogenicity.[1][3]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of a lenalidomide-based PROTAC.
Caption: Experimental workflow for quantitative proteomics-based off-target analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments.
Quantitative Western Blotting for Protein Degradation
This method quantifies the reduction in target and off-target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S, HEK293T) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target protein and neosubstrates (e.g., anti-BRD4, anti-IKZF1, anti-SALL4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target/neosubstrate protein band to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for Global Off-Target Analysis (TMT-based)
This technique provides an unbiased, proteome-wide view of protein abundance changes upon PROTAC treatment.
1. Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for Western blotting.
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides with trypsin.
2. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific Tandem Mass Tag (TMT) isobaric tag.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.
3. Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography (LC).
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of the PROTAC to its intended target and potential off-targets in a cellular context.
1. Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
2. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Detection and Analysis:
-
Analyze the soluble protein fraction by Western blotting for the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.
By employing these quantitative and robust methodologies, researchers can build a comprehensive cross-reactivity profile for their lenalidomide-based PROTACs, enabling the selection and optimization of candidates with the most promising therapeutic window. This data-driven approach is paramount for the successful clinical translation of this exciting new class of therapeutics.
References
A Comparative Analysis of the Immunomodulatory Effects of Lenalidomide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of lenalidomide (B1683929) and its key derivatives, pomalidomide (B1683931) and iberdomide (B608038). The information herein is supported by experimental data to aid in research and development decisions.
Introduction
Lenalidomide, a thalidomide (B1683933) analog, is an immunomodulatory drug (IMiD) with significant clinical efficacy in various hematological malignancies, most notably multiple myeloma (MM). Its success has spurred the development of derivatives with potentially enhanced potency and altered side-effect profiles. This guide focuses on a comparative analysis of the immunomodulatory effects of lenalidomide, its successor pomalidomide, and the newer Cereblon E3 ligase modulator (CELMoD), iberdomide.
Mechanism of Action: The Cereblon Pathway
Lenalidomide and its derivatives exert their immunomodulatory and anti-neoplastic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event that triggers both direct anti-tumor effects and a cascade of immunomodulatory activities.
Figure 1: Mechanism of action of Lenalidomide and its derivatives.
Comparative Analysis of Immunomodulatory Effects
The subtle structural differences between lenalidomide, pomalidomide, and iberdomide translate into significant variations in their binding affinity for Cereblon and their subsequent immunomodulatory potency.
Cereblon Binding Affinity
The initial and critical step in the mechanism of action of these drugs is their binding to CRBN. Iberdomide exhibits a significantly higher binding affinity for CRBN compared to lenalidomide and pomalidomide.[1][2] This enhanced affinity is a key determinant of its increased potency.
| Compound | Cereblon Binding Affinity (IC50/Kd) | Reference |
| Lenalidomide | ~3 µM (IC50) | [3] |
| Pomalidomide | ~3 µM (IC50) | [3] |
| Iberdomide | ~0.15 µM (IC50) | [3] |
Note: Binding affinity values can vary depending on the experimental assay used.
Degradation of Ikaros and Aiolos
The higher binding affinity of iberdomide to CRBN leads to a more rapid and profound degradation of the downstream targets, Ikaros and Aiolos.[1][4] Pomalidomide is also more potent than lenalidomide in inducing the degradation of these transcription factors.[5][6]
| Compound | Potency of Ikaros/Aiolos Degradation | Reference |
| Lenalidomide | Baseline | [5][6] |
| Pomalidomide | More potent than Lenalidomide | [5][6] |
| Iberdomide | More potent and rapid than both Lenalidomide and Pomalidomide | [1][4] |
T-Cell Co-stimulation and Proliferation
A crucial immunomodulatory effect of these compounds is the co-stimulation of T-cells, leading to their proliferation and enhanced anti-tumor activity. This effect is a direct consequence of Ikaros and Aiolos degradation, which are repressors of T-cell activation.[5] Pomalidomide has been shown to be more potent than lenalidomide in inhibiting T regulatory cell expansion, with an IC50 of approximately 1 µM compared to ~10 µM for lenalidomide.[7] Iberdomide, due to its enhanced degradation of Ikaros and Aiolos, is expected to have even more potent T-cell co-stimulatory effects.[2]
Figure 2: Experimental workflow for T-cell proliferation assay.
Cytokine Production
Interleukin-2 (IL-2): The degradation of Ikaros and Aiolos relieves the transcriptional repression of the IL-2 gene, leading to increased IL-2 production by T-cells.[5] IL-2 is a critical cytokine for T-cell proliferation and activation of NK cells. Pomalidomide is more potent than lenalidomide in stimulating IL-2 production.[8] Preclinical studies have shown that iberdomide leads to even greater IL-2 secretion compared to lenalidomide and pomalidomide.[2]
Tumor Necrosis Factor-alpha (TNF-α): While stimulating T-cell activity, these drugs also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α from monocytes.[9] Pomalidomide is a more potent inhibitor of TNF-α than lenalidomide.
| Compound | IL-2 Production | TNF-α Inhibition | Reference |
| Lenalidomide | + | + | [8][9] |
| Pomalidomide | ++ (More potent than Lenalidomide) | ++ (More potent than Lenalidomide) | [8][9] |
| Iberdomide | +++ (More potent than Pomalidomide) | Data not directly compared | [2] |
NK Cell Activation
Lenalidomide and its derivatives enhance the cytotoxic activity of Natural Killer (NK) cells against tumor cells.[9] This is partly an indirect effect mediated by the increased production of IL-2 from T-cells, which is a potent activator of NK cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for reproducibility and further investigation.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Lenalidomide, Pomalidomide, Iberdomide (and vehicle control, e.g., DMSO)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Add 100 µL of medium containing soluble anti-CD28 antibody (1-2 µg/mL) and the desired concentrations of lenalidomide, pomalidomide, iberdomide, or vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of CFSE fluorescence as an indicator of cell division.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of IL-2 and TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) (for TNF-α stimulation)
-
Anti-CD3 and Anti-CD28 antibodies (for IL-2 stimulation)
-
Lenalidomide, Pomalidomide, Iberdomide (and vehicle control)
-
Human IL-2 and TNF-α ELISA kits
-
96-well plates
-
Plate reader
Procedure:
-
For IL-2 Production:
-
Isolate and prepare PBMCs as described in the T-cell proliferation assay.
-
Plate 2 x 10^5 cells per well in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and the test compounds at desired concentrations.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
For TNF-α Inhibition:
-
Isolate and prepare PBMCs.
-
Plate 2 x 10^5 cells per well in a 96-well plate.
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
ELISA:
-
Centrifuge the plates and collect the supernatants.
-
Perform the ELISA for IL-2 or TNF-α according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
-
Summary and Conclusion
Lenalidomide and its derivatives, pomalidomide and iberdomide, are potent immunomodulatory agents that function through a shared mechanism of action involving the Cereblon E3 ligase complex. However, they exhibit a clear hierarchy in their potency, primarily driven by their differential binding affinity to Cereblon.
-
Iberdomide emerges as the most potent of the three, with significantly higher binding affinity to Cereblon, leading to more efficient and rapid degradation of Ikaros and Aiolos. This translates to enhanced downstream immunomodulatory effects, including T-cell activation and IL-2 production.
-
Pomalidomide is demonstrably more potent than lenalidomide in its immunomodulatory activities.
-
Lenalidomide , while less potent than its derivatives, remains a cornerstone of therapy and the benchmark for comparison.
This comparative analysis highlights the successful structure-activity relationship-guided development of next-generation immunomodulatory agents. The enhanced potency of iberdomide suggests its potential for greater clinical efficacy, particularly in overcoming resistance to lenalidomide and pomalidomide. The provided experimental protocols offer a foundation for researchers to further investigate and compare the nuanced immunomodulatory profiles of these and other novel compounds in this class.
References
- 1. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Lenalidomide-4-aminomethyl hydrochloride: A Procedural Guide
For Immediate Release
Researchers, scientists, and drug development professionals handling Lenalidomide-4-aminomethyl hydrochloride must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this potent cytotoxic compound.
Lenalidomide (B1683929) and its derivatives are classified as hazardous, and proper disposal is crucial to prevent exposure and contamination.[1][2][3][4] All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[5]
Core Principles of Disposal
-
Segregation: All waste contaminated with this compound, including personal protective equipment (PPE), labware, and cleaning materials, must be segregated from non-hazardous waste streams.[2][4]
-
Labeling: Waste containers must be clearly labeled as "Cytotoxic Waste" or with a similar warning, and should specify the contents.[3][6]
-
Containment: Use leak-proof, puncture-resistant containers for all solid and liquid waste.[2][5]
Step-by-Step Disposal Procedures
1. Solid Waste Disposal (e.g., contaminated gloves, gowns, vials, and labware):
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof, and puncture-resistant container with a purple lid, as is standard for many cytotoxic waste streams.[3]
-
Store the sealed container in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
2. Liquid Waste Disposal (e.g., unused solutions, contaminated solvents):
-
Do not pour liquid waste containing this compound down the drain.[4][5]
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container.
-
Chemical inactivation can be considered as a preliminary step before final disposal, particularly for trace amounts. Lenalidomide is susceptible to degradation under certain conditions, as outlined in the table below.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[7][8]
-
If the spill involves a powder, cover the area with a damp cloth or absorbent material to prevent dust from becoming airborne.[5][8]
-
For liquid spills, use an appropriate absorbent material.
-
Clean the spill area twice with a suitable decontamination solution (e.g., a high-pH detergent).[5]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[5][8]
Chemical Degradation of Lenalidomide
For laboratories equipped to perform chemical inactivation, understanding the stability of lenalidomide is crucial. The following table summarizes conditions that lead to its degradation. Note that this compound may exhibit similar but not identical degradation patterns.
| Stress Condition | Reagent/Method | Efficacy in Degrading Lenalidomide |
| Alkaline Hydrolysis | 0.5 N NaOH at 60°C for 24 hours | Extensive degradation observed.[9][10] |
| Acidic Hydrolysis | 0.5 N HCl at 60°C for 24 hours | More stable compared to alkaline conditions.[9][10] |
| Oxidation | 10% H₂O₂ at 60°C for 24 hours | Significant degradation.[9] |
| Thermal Stress | Hot Air Oven at 80°C for 10 days | Degradation observed.[9] |
| Photolytic Stress | UV Chamber for 24 hours | Relatively stable.[9][10] |
This data is for Lenalidomide and should be used as a guideline. Validation for this compound is recommended.
Experimental Protocol for Alkaline Hydrolysis (for consideration in waste treatment):
This protocol is for informational purposes and should be adapted and validated by qualified personnel.
-
Preparation: In a designated chemical fume hood, prepare a 0.5 N Sodium Hydroxide (NaOH) solution.
-
Dilution: Dilute the liquid waste containing this compound with water to a manageable concentration.
-
Inactivation: Slowly add the 0.5 N NaOH solution to the diluted waste. A target pH above 12 is recommended.
-
Incubation: Allow the mixture to react for at least 24 hours to facilitate degradation.
-
Neutralization: Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal: Dispose of the neutralized solution as hazardous chemical waste through a licensed disposal service.
Disposal Workflow
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dimi.unige.it [dimi.unige.it]
- 8. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 9. rjptonline.org [rjptonline.org]
- 10. tandfonline.com [tandfonline.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
